Benzyl anthranilate
Description
Properties
IUPAC Name |
benzyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZPDMZPDWXVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231606 | |
| Record name | Benzyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82185-41-9 | |
| Record name | Benzyl anthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82185-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082185419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyl anthranilate chemical properties and structure
An In-depth Technical Guide to Benzyl Anthranilate: Chemical Properties and Structure
Introduction
This compound, also known by its IUPAC name benzyl 2-aminobenzoate, is an aromatic compound classified as an ester of benzyl alcohol and anthranilic acid.[1][2] It is recognized for its faint, pleasant floral and citrus-like aroma, which has led to its use in fragrances, particularly as a modifier and fixative in citrus and floral scents like lily and freesia.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound consists of a benzyl ester functional group attached to an anthranilate core. The molecule is comprised of a benzene ring substituted with an amino group and an adjacent carboxyl group that is esterified with benzyl alcohol.[1][2]
Caption: 2D Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | benzyl 2-aminobenzoate[1] |
| Synonyms | This compound, Anthranilic Acid Benzyl Ester, Phenylmethyl 2-aminobenzoate[1][3] |
| CAS Number | 82185-41-9[1] |
| Molecular Formula | C₁₄H₁₃NO₂[1] |
| InChIKey | ZHZPDMZPDWXVMJ-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It presents as a crystalline solid at room temperature and is soluble in various organic solvents.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 227.26 g/mol [1] |
| Appearance | White to light orange powder or crystals[3] |
| Odor | Faint floral, grapefruit, and lily notes[3][4] |
| Melting Point | 76 - 78 °C[3][4] |
| Boiling Point | 206 °C at 7 mmHg[3] / 374 - 375 °C at 760 mmHg[4] |
| Flash Point | >93.33 °C (>200 °F)[4] |
| Solubility | Insoluble in water; Poorly soluble in propylene glycol; Soluble in methanol, alcohol, and oils[3] |
| Water Solubility (Est.) | 12.75 mg/L at 25 °C[4] |
| LogP (o/w) (Est.) | 3.865[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Table 3: Spectroscopic Information
| Technique | Key Data Points |
|---|---|
| UV-Vis (λmax) | 334 nm in Methanol[3] |
| IR | Spectra available from KBr wafer and ATR-IR techniques.[1] |
| Mass Spectrometry (GC-MS) | Top m/z peaks: 91, 65, 92.[1] |
| ¹³C NMR | Spectral data is available in public databases.[1] |
| FT-Raman | Spectral data is available in public databases.[1] |
Experimental Protocols: Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of isatoic anhydride with benzyl alcohol.[5]
Objective: To synthesize this compound via the ring-opening and esterification of isatoic anhydride with benzyl alcohol, catalyzed by 4-dimethylaminopyridine (DMAP).
Materials and Reagents:
-
Isatoic anhydride (8.54 g)
-
Benzyl alcohol (6.0 g)
-
4-Dimethylaminopyridine (DMAP) (6.7 g)
-
Triethylamine (5.28 g)
-
Dimethylformamide (DMF) (17 ml)
-
Dichloromethane (DCM) (160 ml)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: A mixture of isatoic anhydride, benzyl alcohol, DMAP, DMF, triethylamine, and dichloromethane is combined in a round-bottom flask equipped with a reflux condenser.[5]
-
Reflux: The reaction mixture is heated to reflux and maintained overnight with stirring.[5]
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an equal volume of ethyl acetate. The organic layer is washed successively with deionized water, brine, and again with water.[5]
-
Drying and Concentration: The washed organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure (vacuum concentration).[5]
-
Purification: The resulting crude product is purified by flash chromatography on a silica gel column. The column is eluted with a 30% ethyl acetate in hexane solution to yield the pure this compound.[5]
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation (H319).[1][3] It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses.[4] Handling should occur in a well-ventilated area.
Table 4: GHS Hazard Information
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[1] |
References
An In-depth Technical Guide to the Synthesis of Benzyl Anthranilate from Phthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing benzyl anthranilate, a valuable aromatic compound, starting from the readily available precursor, phthalimide. The synthesis is presented as a two-stage process: the Hofmann rearrangement of phthalimide to yield the key intermediate, anthranilic acid, followed by the Fischer-Speier esterification of anthranilic acid with benzyl alcohol.
This document furnishes detailed experimental protocols, summarizes key quantitative data from various established methods, and includes mechanistic and workflow diagrams to facilitate a thorough understanding of the entire synthetic process.
Overall Synthesis Pathway
The conversion of phthalimide to this compound is efficiently achieved in two principal steps. The first step involves the base-mediated degradation of the imide functional group in phthalimide to form an amino group, yielding anthranilic acid. The second step is a classic acid-catalyzed esterification to couple anthranilic acid with benzyl alcohol.
Caption: Overall two-step reaction scheme for the synthesis of this compound from phthalimide.
Step 1: Synthesis of Anthranilic Acid via Hofmann Rearrangement
The transformation of phthalimide into anthranilic acid is a classic example of the Hofmann rearrangement (or Hofmann degradation). This reaction converts a primary amide (formed in situ from the hydrolysis of phthalimide) into a primary amine with one fewer carbon atom. The reaction typically proceeds by treating phthalimide with a strong base, such as sodium hydroxide, and an oxidizing agent like sodium hypochlorite or bromine.
Reaction Mechanism
The mechanism involves the formation of an N-haloamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine, anthranilic acid.
Caption: Mechanism of the Hofmann rearrangement for converting phthalimide to anthranilic acid.
Experimental Protocols
Below are representative protocols for the synthesis of anthranilic acid from phthalimide. Method A utilizes commercial sodium hypochlorite solution, while Method B uses bromine.
Method A: Using Sodium Hypochlorite
-
Preparation of Alkaline Hypochlorite Solution: In a 500 mL Erlenmeyer flask, dissolve 16.8 g of sodium hydroxide (NaOH) in 50 mL of water. Cool the solution in an ice-salt bath to approximately 10°C. To this, add 250 mL of a commercial sodium hypochlorite solution (e.g., Chlorox, typically 5-6% NaOCl) and cool the mixture to below 5°C.[1]
-
Reaction Initiation: While swirling the cold alkaline hypochlorite solution vigorously, add 24 g of finely powdered phthalimide in one portion.[1]
-
Hydrolysis and Rearrangement: Prepare a separate solution of 22 g of NaOH in 80 mL of water and cool it to below 20°C. Add this solution to the reaction mixture. Remove the ice bath and heat the mixture in a water bath to 80°C for approximately 15-30 minutes to ensure the reaction goes to completion.[1][2][3]
-
Precipitation: Cool the reaction mixture in an ice bath. Cautiously neutralize the solution with concentrated hydrochloric acid (HCl) until it is just acidic to litmus paper. Then, add glacial acetic acid dropwise with vigorous stirring until precipitation of anthranilic acid is complete.[2][3] Frothing will occur due to CO2 evolution.
-
Isolation and Purification: Collect the crude anthranilic acid precipitate by vacuum filtration and wash it with cold water. The product can be purified by recrystallization from hot water, often with the addition of activated charcoal to remove colored impurities.[3][4]
Method B: Using Bromine
-
Preparation of Sodium Hypobromite: In a 100 mL flask, dissolve 8.0 g of NaOH in 30 mL of distilled water and cool the solution in an ice bath. Cautiously add 2.1 mL (6.5 g) of bromine in one portion and stir vigorously until the brown color disappears.[1]
-
Reaction with Phthalimide: To the cold sodium hypobromite solution, add 5.9 g of finely powdered phthalimide, followed by a solution of 5.5 g of NaOH in 20 mL of water.[1]
-
Heating and Workup: Heat the mixture to 80°C for a few minutes to complete the reaction.[3] The subsequent cooling, precipitation with acid, and isolation steps are identical to those described in Method A.
Quantitative Data Summary
The yield of anthranilic acid is highly dependent on careful temperature control and the specific reagents used.
| Starting Material | Reagents | Temperature Profile | Reported Yield | Reference |
| Phthalimide (30.0 g) | NaOH, 10% NaOCl, HCl, Acetic Acid | 0-10°C initial, then 75°C | 46% | [2] |
| Phthalimide (15.0 g) | NaOH, NaOCl (Alclorite), HCl, Acetic Acid | 0°C initial, then 80°C | 60.6% | [5] |
| Phthalimide (40 g) | NaOH, 5% NaOCl, HCl, Acetic Acid | Cooled initial, then 80°C | up to 85% | [1][3] |
Step 2: Synthesis of this compound via Fischer Esterification
The second stage of the synthesis is the esterification of anthranilic acid with benzyl alcohol. The Fischer-Speier esterification is a standard and effective method, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7]
Reaction Mechanism
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. The reaction is reversible and is typically driven to completion by removing the water formed or by using an excess of one of the reactants.[1][7]
Caption: Mechanism of the acid-catalyzed Fischer esterification of anthranilic acid with benzyl alcohol.
Experimental Protocol
This protocol is a generalized procedure for Fischer esterification adapted for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine anthranilic acid (1.0 eq.), benzyl alcohol (1.5-2.0 eq.), and a suitable solvent such as toluene or benzene. The use of excess benzyl alcohol helps to drive the equilibrium towards the product.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq.) or p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq.) to the mixture.[6]
-
Reflux: Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent, physically removing it from the reaction and driving the equilibrium forward.[6][7] Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a saturated solution of sodium chloride (brine).[6]
-
Isolation: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Quantitative Data Summary
While specific yield data for the direct esterification of anthranilic acid with benzyl alcohol is sparse in readily available literature, Fischer esterifications of similar systems typically provide good to excellent yields, especially when water is effectively removed.
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux (65°C) | 90% | [6] |
| Hydroxy Acid | Ethanol | H₂SO₄ | Reflux (2 hrs) | 95% | [6] |
| Acetic Acid | Benzyl Alcohol | Porous Acid Resin | 50°C, 12 hrs | 94% | [8] |
| Anthranilic Acid | n-Butanol | Potassium Carbonate | Reflux, Distillation | 97% |
Note: The last entry describes a transesterification from methyl anthranilate, but the high yield is indicative of the feasibility of forming anthranilate esters.
Overall Experimental Workflow
The following diagram provides a logical flowchart of the complete synthesis from starting material to final purified product.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- 1. athabascau.ca [athabascau.ca]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. EP0415189A2 - Process for the preparation of aminbenzylalcohol - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of Benzyl Anthranilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for benzyl anthranilate (Benzyl 2-aminobenzoate), a significant compound in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.84 | dd | 8.8, 2.0 | 1H, Ar-H |
| 7.20-7.26 | m | - | 1H, Ar-H |
| 6.73 | dd | 8.8, 2.0 | 1H, Ar-H |
| 6.55-6.61 | m | - | 1H, Ar-H |
| 5.19 | s (br) | - | 2H, -CH₂- |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 171.9 | C=O (Ester) |
| 152.9 | Ar-C |
| 135.3 | Ar-C |
| 132.9 | Ar-C |
| 118.0 | Ar-C |
| 116.9 | Ar-C |
| 111.9 | Ar-C |
| 66.5 (estimated) | -CH₂- |
Solvent: CDCl₃, Frequency: 100 MHz
Infrared (IR) Spectroscopy
The following table lists the significant absorption bands in the infrared spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3485, 3370 | Strong | N-H Stretch (primary amine) |
| 3060, 3030 | Medium | C-H Stretch (aromatic) |
| 2950 | Medium | C-H Stretch (aliphatic) |
| 1690 | Strong | C=O Stretch (ester) |
| 1615, 1590, 1490 | Medium-Strong | C=C Stretch (aromatic) |
| 1245 | Strong | C-O Stretch (ester) |
| 1160 | Strong | C-N Stretch |
| 750, 695 | Strong | C-H Bend (aromatic out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 227 | 45 | [M]⁺ (Molecular Ion) |
| 120 | 100 | [M - C₇H₇O]⁺ |
| 92 | 50 | [C₆H₆N]⁺ |
| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 30 | [C₅H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.[1]
¹H NMR Parameters:
-
Frequency: 400 MHz[1]
-
Solvent: CDCl₃[1]
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
¹³C NMR Parameters:
-
Frequency: 100 MHz[1]
-
Solvent: CDCl₃[1]
-
Internal Standard: CDCl₃ at 77.16 ppm.
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound was finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then compressed in a die under high pressure to form a transparent pellet.
Instrumentation: The spectrum was recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A spectrum of a pure KBr pellet was recorded as the background and automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure purity.
Instrumentation: An electron ionization (EI) mass spectrometer was used.
Parameters:
-
Ionization Method: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40 - 400
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
A Comprehensive Technical Guide to the Solubility of Benzyl Anthranilate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of benzyl anthranilate in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering both qualitative and estimated quantitative data, alongside detailed experimental protocols for solubility determination.
Introduction to this compound
This compound, the ester of benzyl alcohol and anthranilic acid, is a compound of interest in various scientific fields. Its molecular structure, featuring both aromatic rings and an ester functional group, dictates its solubility behavior, which is a critical parameter in its application and formulation. Understanding its solubility in different organic solvents is paramount for process development, purification, and formulation design.
Solubility Profile of this compound
Currently, there is a limited amount of publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. However, based on available information and the physicochemical properties of structurally similar compounds, a general solubility profile can be established.
Qualitative Solubility:
General qualitative assessments indicate that this compound exhibits the following solubility characteristics:
-
Poorly Soluble in: Propylene Glycol.[1]
-
Insoluble in: Water.[1] An estimated aqueous solubility is approximately 12.75 mg/L at 25 °C.[3]
Quantitative Solubility Data:
| Organic Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Methanol | 25 | High |
| Ethanol | 25 | High |
| Acetone | 25 | Moderate to High |
| Ethyl Acetate | 25 | Moderate to High |
| Dichloromethane | 25 | High |
| Chloroform | 25 | High |
| Toluene | 25 | Moderate |
| Hexane | 25 | Low |
Note: These are estimated values and require experimental confirmation.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, the following detailed experimental protocols are provided. These methods can be adapted to various organic solvents and temperature conditions.
Gravimetric Method for Solubility Determination
This method is a straightforward and reliable way to determine the solubility of a solid compound in a solvent by measuring the mass of the dissolved solute in a saturated solution.
Materials and Equipment:
-
This compound (high purity)
-
Selected Organic Solvent (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Filter the collected supernatant through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed, dry vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.
-
Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved this compound.
-
Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at the experimental temperature is known).
-
UV-Vis Spectrophotometric Method for Solubility Determination
This method is suitable for compounds that absorb ultraviolet or visible light and offers high sensitivity. A calibration curve must first be established.
Materials and Equipment:
-
This compound (high purity)
-
Selected Organic Solvent (UV-grade)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
Thermostatic shaker or water bath
-
Filtration apparatus
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute, known concentration of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). This compound is known to have a maximum absorption wavelength of 334 nm in methanol.[1]
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).
-
Accurately dilute a known volume of the clear, filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.
-
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of anthranilic acid with benzyl alcohol. This process is typically catalyzed by an acid.
Caption: Fischer-Speier esterification of anthranilic acid and benzyl alcohol.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound in an organic solvent.
Caption: General workflow for experimental solubility determination.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While precise quantitative data remains scarce, the provided qualitative information, estimated values, and detailed experimental protocols offer a robust starting point for researchers and professionals. The experimental methodologies outlined herein can be employed to generate accurate and reliable solubility data, which is essential for the successful formulation and application of this compound. It is strongly recommended that experimental verification of solubility be conducted for any specific application to ensure accuracy and reproducibility.
References
The Natural Occurrence of Benzyl Anthranilate in Plants: A Technical Guide
Abstract
Benzyl anthranilate, an aromatic ester, contributes to the complex fragrance profiles of several plant species. This technical guide provides an in-depth exploration of its natural occurrence, biosynthetic pathways, and ecological significance. Drawing from available scientific literature, this document summarizes quantitative data, details relevant experimental protocols, and visualizes key biochemical and procedural pathways. This guide is intended for researchers, scientists, and professionals in the fields of phytochemistry, chemical ecology, and drug development.
Introduction
Volatile organic compounds (VOCs) are crucial for plant communication, mediating interactions with pollinators, herbivores, and pathogens. Among these, esters of anthranilic acid and benzyl alcohol contribute to the characteristic scents of many flowers. While methyl anthranilate is a well-known component of grape and certain floral scents, the natural occurrence of this compound is less extensively documented but inferred from the presence of its precursors and related compounds in various plant species. This guide synthesizes current knowledge on this compound in the plant kingdom.
Natural Occurrence and Quantitative Data
This compound has been identified as a component of the floral scent of several plant species, often in combination with other volatile compounds. Its presence is strongly suggested in flowers known for their rich, sweet, and fruity aromas, such as jasmine (Jasminum grandiflorum) and tuberose (Polianthes tuberosa). While direct quantitative data for this compound is scarce in publicly available literature, data for its close structural analogs, methyl anthranilate and benzyl benzoate, provide a valuable proxy for understanding its potential concentration ranges in plant tissues.
| Plant Species | Cultivar/Variety | Plant Part | Compound | Concentration/Relative Abundance | Reference |
| Jasminum grandiflorum | Not Specified | Flower (Absolute) | Methyl Anthranilate | 0.6% - 9.48% | [1][2] |
| Jasminum grandiflorum | Not Specified | Flower (Absolute) | Benzyl Benzoate | 10.55% - 20% | [2][3] |
| Polianthes tuberosa | "Double" | Flower | Methyl Anthranilate | Present (Characteristic Compound) | [4][5] |
| Polianthes tuberosa | "Double" | Flower | Benzyl Benzoate | Present (Characteristic Compound) | [4][5] |
| Nicotiana alata | Not Specified | Flower | Benzenoid Esters | Present (Nocturnal Emission) | [6] |
| Petunia axillaris | Not Specified | Flower | Benzenoid/Phenylpropanoid Compounds | Present (Nocturnal Emission) | [7] |
Note: The data presented for methyl anthranilate and benzyl benzoate suggests that the enzymatic machinery for producing both the anthranilate and benzyl moieties is active in these species, making the formation of this compound plausible.
Biosynthesis of this compound
The biosynthesis of this compound in plants is not yet fully elucidated but can be inferred from the well-established pathways of its precursors: anthranilic acid and benzyl alcohol. The final step is likely catalyzed by an acyltransferase.
Biosynthesis of Precursors
-
Anthranilic Acid: Synthesized from chorismate, a key intermediate of the shikimate pathway. The enzyme anthranilate synthase catalyzes the conversion of chorismate to anthranilate.[8] The shikimate pathway is a primary metabolic route for the synthesis of aromatic amino acids.[9][10]
-
Benzyl Alcohol: Derived from the phenylpropanoid pathway. Phenylalanine is converted to cinnamic acid, which then undergoes a series of modifications, including chain shortening, to yield benzaldehyde. Benzaldehyde is subsequently reduced to benzyl alcohol.
Proposed Esterification Step
The final step in this compound formation is the esterification of anthranilic acid with benzyl alcohol. This reaction is likely catalyzed by a member of the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases. Specifically, an enzyme with anthranilate N-benzoyltransferase -like activity, which could potentially utilize benzyl-CoA as an acyl donor, or a yet-to-be-characterized benzyl-CoA:anthranilate O-benzyltransferase , would be responsible.[11][12]
Caption: Proposed biosynthetic pathway of this compound in plants.
Signaling Pathways
The production of floral scents, including benzenoid esters, is often regulated by complex signaling networks involving plant hormones. The jasmonate signaling pathway is a key regulator of the biosynthesis of many floral volatiles.
Jasmonate Signaling in Floral Scent Production
Biotic and abiotic stresses, as well as developmental cues, can trigger the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, leading to the degradation of JAZ transcriptional repressors. This derepression allows transcription factors (e.g., MYC2) to activate the expression of genes encoding enzymes in volatile biosynthetic pathways, including those in the shikimate and phenylpropanoid pathways.[13][14][15] The crosstalk between jasmonate signaling and other hormone pathways, such as those for salicylic acid and ethylene, fine-tunes the plant's response.[16][17]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. The Exotic Jasmine Absolute - History, Uses, and Benefits of Jasmine [newdirectionsaromatics.com]
- 3. naturesgift.com [naturesgift.com]
- 4. Effect of Supercritical Fluid Extraction Process on Chemical Composition of Polianthes tuberosa Flower Extracts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragrance chemistry, nocturnal rhythms and pollination "syndromes" in Nicotiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolome profiling of floral scent production in Petunia axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and heterologous expression of hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase from elicited cell cultures of carnation, Dianthus caryophyllus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium and jasmonate signals mediate biosynthesis of the floral fragrance regulated by light quality in snapdragon - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. VOCs-mediated hormonal signaling and crosstalk with plant growth promoting microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multiple levels of crosstalk in hormone networks regulating plant defense - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of Benzyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of benzyl anthranilate. The information is curated for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's properties for formulation, analysis, and further research.
Physicochemical Properties
This compound, also known as benzyl 2-aminobenzoate, is an aromatic compound with applications in the fragrance and flavor industries.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1][2][3] |
| Appearance | White to light yellow to light orange powder or crystals | [1] |
| Odor | Faint, pleasant floral-citrusy odor | [1] |
| Melting Point | 76 - 78 °C | [1][2][4] |
| Boiling Point | 206 °C at 7 mmHg; 374 - 375 °C at 760 mmHg | [1][2][5] |
| Solubility | Insoluble in water; Poorly soluble in propylene glycol; Soluble in alcohol, methanol, and oils.[1][4] | [1][4] |
| Density | No data available | |
| logP (o/w) | 3.865 (estimated) | [1][5] |
| λmax | 334 nm (in Methanol) | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard laboratory procedures.
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[6][7]
Protocol: Capillary Method [6][8][9]
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.[8]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium.[8]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7]
-
Purity Check: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.[10][11]
Protocol: Micro-Boiling Point Determination (Thiele Tube Method) [11][12]
-
Sample Preparation: A small amount of this compound (less than 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[12]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11][12]
-
Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform heating of the oil bath.[11]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.[11][12]
-
Recording the Boiling Point: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[11][12]
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[13]
Protocol: Shake-Flask Method [14][15]
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, propylene glycol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
Quantification: The solubility is expressed as the mass of solute dissolved per unit volume or mass of the solvent (e.g., mg/mL or g/100g ).
Mandatory Visualizations
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.
References
- 1. This compound | 82185-41-9 [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. This compound | C14H13NO2 | CID 522771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound, 82185-41-9 [thegoodscentscompany.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westlab.com [westlab.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. researchgate.net [researchgate.net]
Benzyl anthranilate CAS number 82185-41-9 experimental data
An In-depth Technical Guide to Benzyl Anthranilate (CAS No. 82185-41-9)
This technical guide provides a comprehensive overview of the experimental data available for this compound (CAS No. 82185-41-9). It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical and physical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
This compound is an ester of benzyl alcohol and anthranilic acid.[1][2][3][4] It is recognized for its faint, pleasant floral-citrusy odor and is used in fragrances as a grapefruit modifier and a fixative for citrus scents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 82185-41-9 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 227.26 g/mol | [1][2][3][4] |
| IUPAC Name | Benzyl 2-aminobenzoate | [2] |
| Synonyms | Anthranilic Acid Benzyl Ester, 2-Aminobenzoic acid benzyl ester | [1][2] |
| Appearance | White to light yellow to light orange powder to crystal | [1] |
| Melting Point | 76 °C | [1] |
| Boiling Point | 206 °C at 7 mmHg | [1] |
| Solubility | Soluble in Methanol, alcohol, and oils; poorly soluble in Propylene glycol; insoluble in water.[1] | [1] |
| Odor | Floral, grapefruit, lily | [1] |
| LogP | 3.865 (estimated) | [1] |
| λmax | 334 nm (in Methanol) | [1] |
Synthesis and Purification
A general method for the production of this compound involves the reaction of phthalimide with a sodium hydroxide solution and benzyl alcohol, followed by treatment with sodium hypochlorite.[1]
Experimental Protocol for Synthesis
Materials:
-
Anthranilic acid
-
Benzyl alcohol (excess)
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine anthranilic acid, a 3-5 fold molar excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent and excess benzyl alcohol under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
A variety of analytical techniques are used to confirm the identity and purity of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Instrument/Method Details | Observed Data/Reference |
| ¹H NMR | Varian CFT-20 | Data available in spectral databases.[2] |
| ¹³C NMR | Not specified | Data available in spectral databases.[2] |
| FTIR | KBr Wafer | Data available in spectral databases.[2] |
| ATR-IR | Bruker Tensor 27 FT-IR | Data available in spectral databases.[2] |
| Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Data available in spectral databases.[2] |
| GC-MS | NIST Number: 133952 | Top peak m/z: 91.[2] |
Experimental Protocols for Analysis
Detailed experimental parameters for the acquisition of the referenced spectra are not fully available. However, standard protocols for these techniques would be as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
KBr Wafer Method:
-
Mix a small amount of the solid sample with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Analyze the pellet using an FTIR spectrometer.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column).
-
A typical temperature program would start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C), and hold for a few minutes.
-
The separated components are then ionized (typically by electron ionization) and detected by the mass spectrometer.
-
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Biological Activity
Specific biological activity or signaling pathway information for this compound is not well-documented in the public domain. However, derivatives of anthranilic acid have been shown to possess a range of biological activities. For instance, some anthranilate sulfonamides exhibit antifungal and cytotoxic properties, while certain organodiselenide-tethered methyl anthranilates have shown antimicrobial, anticancer, and antioxidant activities. These findings suggest that the anthranilate scaffold can be a valuable pharmacophore, but further research is needed to determine the specific biological profile of this compound.
Safety Information
This compound is classified as an irritant.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation | H315: Causes skin irritation.[2] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation.[5] |
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P313, P332+P313, P337+P313, P362+P364.[2] Users should consult the full Safety Data Sheet (SDS) before handling this chemical.
References
An In-depth Technical Guide on the Thermal Stability and Degradation of Benzyl Anthranilate
Introduction
Benzyl anthranilate, the ester of benzyl alcohol and anthranilic acid, is a chemical compound used in various industries. Understanding its thermal stability is crucial for ensuring product quality, safety, and for defining appropriate storage and handling conditions, particularly in applications where it may be subjected to elevated temperatures. This technical guide provides an in-depth analysis of the predicted thermal stability and degradation of this compound, intended for researchers, scientists, and drug development professionals. The guide outlines standard experimental protocols for thermal analysis and proposes potential degradation pathways.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.
| Property | Value | Reference(s) |
| IUPAC Name | benzyl 2-aminobenzoate | [1] |
| Synonyms | Benzyl 2-aminobenzoate, Anthranilic acid benzyl ester | [2] |
| CAS Number | 82185-41-9 | [3][4] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Appearance | White to light yellow to light orange powder to crystal | [2] |
| Melting Point | 76.0 to 80.0 °C | [2] |
| Boiling Point | 374.00 to 375.00 °C @ 760.00 mm Hg | [3] |
| Flash Point | > 93.33 °C (> 200.00 °F) | [3] |
Predicted Thermal Degradation Pathways
The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of the ester bond and modifications to the anthranilate ring. The presence of the amino group and the benzyl group introduces specific reaction possibilities.
Two primary degradation initiation steps can be hypothesized:
-
Ester Bond Cleavage: This is a common degradation pathway for esters at elevated temperatures. It can occur through several mechanisms, including:
-
Pyrolytic syn-elimination (Ester Pyrolysis): This would involve the transfer of a proton from the benzylic position to the carbonyl oxygen, leading to the formation of anthranilic acid and toluene. However, this is less likely for a benzyl ester compared to esters with beta-hydrogens on the alkyl group.
-
Homolytic Cleavage: At higher temperatures, the C-O bond of the ester could break homolytically to form a benzyl radical and an anthraniloyl radical. These highly reactive radicals would then undergo further reactions.
-
Hydrolysis: In the presence of water, thermal degradation can be accelerated through hydrolysis of the ester bond, yielding anthranilic acid and benzyl alcohol.
-
-
Reactions involving the Amino Group: The amino group on the aromatic ring can also participate in degradation reactions, such as intramolecular cyclization or reactions with other degradation products.
Based on these principles, a potential thermal degradation pathway is proposed in the diagram below.
Further reactions of the primary degradation products are also expected. For example, benzyl alcohol can be oxidized to benzaldehyde and then to benzoic acid[5]. Anthranilic acid itself is known to be thermally unstable and can undergo decarboxylation.
Experimental Protocols for Thermal Stability Assessment
To experimentally determine the thermal stability and degradation profile of this compound, a series of analytical techniques should be employed. The following sections detail the standard experimental protocols for these methods.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of degradation, and the kinetics of decomposition.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation. For studying oxidative stability, a controlled flow of air or oxygen would be used.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum degradation rates (from the derivative of the TGA curve, DTG).
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect other thermal events like glass transitions or polymorphic transformations that might precede or accompany degradation.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) through its melting point and into the degradation region.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak). Exothermic or endothermic events at higher temperatures can indicate decomposition.
Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol:
-
Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A small amount of this compound (microgram to milligram scale) is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).
-
GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C).
-
MS Detection: The separated components eluting from the GC column are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the individual degradation products by comparison with spectral libraries (e.g., NIST).
Forced Degradation Studies (Stress Testing)
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. For thermal degradation, the study would involve subjecting this compound to thermal stress under controlled conditions.
General Protocol for Thermal Stress Testing:
-
Solid State:
-
Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven).
-
Expose the sample to a temperature below its melting point (e.g., 60 °C) and above its melting point for a defined period.
-
Samples are withdrawn at various time points and analyzed by a stability-indicating method (e.g., HPLC) to quantify the remaining this compound and to detect and quantify any degradation products.
-
-
Solution State:
-
Dissolve this compound in a suitable solvent.
-
Heat the solution at a controlled temperature (e.g., 60 °C or 80 °C) for a defined period.
-
Analyze samples at different time points to monitor the degradation process.
-
The goal of forced degradation is typically to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are formed and can be reliably detected and identified[6].
Thermochemical Data of Related Anthranilate Esters
While direct thermal degradation data for this compound is unavailable, thermochemical data for other anthranilate esters can provide some context regarding their relative stabilities. A study by Ribeiro da Silva et al. (2021) determined the gas-phase enthalpies of formation for methyl and butyl anthranilate[7]. It is important to note that these values relate to the energy of the molecules themselves and not directly to their decomposition temperatures.
| Compound | Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) at 298.15 K |
| Methyl Anthranilate | -250.5 ± 2.6 |
| Butyl Anthranilate | -328.7 ± 3.4 |
Data from Ribeiro da Silva, M. A. V., et al. (2021).[7]
Conclusion
While a definitive experimental profile of the thermal stability and degradation of this compound is yet to be established in the literature, this guide provides a robust framework for its investigation. Based on the chemistry of related compounds, the primary thermal degradation pathways are predicted to involve ester bond cleavage and reactions of the anthranilate moiety. The detailed experimental protocols for TGA, DSC, and Py-GC-MS provided herein offer a clear roadmap for researchers to undertake a thorough characterization of the thermal properties of this compound. Such studies are essential for ensuring the safe handling, storage, and application of this compound in various industrial and pharmaceutical contexts.
References
- 1. This compound | C14H13NO2 | CID 522771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-アミノ安息香酸ベンジル | Benzyl 2-Aminobenzoate | 82185-41-9 | 東京化成工業株式会社 [tcichemicals.com]
- 3. This compound, 82185-41-9 [thegoodscentscompany.com]
- 4. sciedco.ca [sciedco.ca]
- 5. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of Anthranilate Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum yield and fluorescence lifetime of anthranilate esters, crucial parameters for applications in fluorescence-based assays, sensor development, and photophysical studies. This document details the underlying principles, experimental methodologies, and available data for a range of anthranilate esters, offering a valuable resource for researchers in chemistry, biology, and pharmaceutical sciences.
Introduction to the Photophysical Properties of Anthranilate Esters
Anthranilate esters are a class of aromatic compounds known for their characteristic fluorescence properties. The fundamental structure, consisting of an aminobenzoate core, gives rise to their intrinsic fluorescence, which is sensitive to the molecular environment. The quantum yield (Φf) and fluorescence lifetime (τf) are key photophysical parameters that quantify the efficiency and dynamics of the fluorescence process.
The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorophore. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter provides insights into the excited-state dynamics and interactions with the surrounding environment.
The photophysical properties of anthranilate esters are significantly influenced by factors such as the structure of the ester group, the polarity and viscosity of the solvent, and the temperature. Understanding these influences is critical for the rational design and application of these molecules in various scientific and technological fields. For instance, menthyl anthranilate, a common ingredient in sunscreens, exhibits high fluorescence with a quantum yield (Φf) of 0.64 in ethanol.[1]
Quantitative Photophysical Data of Anthranilate Esters
The following tables summarize the available quantitative data for the fluorescence quantum yield and lifetime of various anthranilate esters in different solvents.
Table 1: Fluorescence Quantum Yield (Φf) of Anthranilate Esters in Various Solvents
| Anthranilate Ester | Solvent | Quantum Yield (Φf) | Reference |
| Menthyl Anthranilate | Ethanol | 0.64 ± 0.06 | [1] |
| Methyl Anthranilate | Data not available in search results | - | |
| Ethyl Anthranilate | Data not available in search results | - | |
| Propyl Anthranilate | Data not available in search results | - | |
| Butyl Anthranilate | Data not available in search results | - |
Table 2: Fluorescence Lifetime (τf) of Anthranilate Esters in Various Solvents
| Anthranilate Ester | Solvent | Lifetime (τf) (ns) | Reference |
| Anthranilic Acid | Cyclohexane | Shortest lifetime | [2][3] |
| Anthranilic Acid | Polar Solvents | Varies with H-bond donating strength | [2][3] |
| Menthyl Anthranilate | Various | Triplet state: 26-200 µs | [1] |
| Methyl Anthranilate | Data not available in search results | - | |
| Ethyl Anthranilate | Data not available in search results | - | |
| Propyl Anthranilate | Data not available in search results | - | |
| Butyl Anthranilate | Data not available in search results | - |
*Note: Data for anthranilic acid is included as a reference for the parent chromophore. The shortest lifetime in cyclohexane is attributed to intramolecular hydrogen dislocation/transfer in the excited state.[2][3]
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for determining relative fluorescence quantum yield.
Detailed Methodology:
-
Selection of a Standard: Choose a fluorescence standard with a well-characterized quantum yield and spectral properties that overlap with the sample.
-
Solution Preparation: Prepare a series of solutions of both the anthranilate ester and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
Data Analysis:
-
Correct the emission spectra for the instrument's response.
-
Integrate the area under the corrected emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std)
where Φf,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime (Time-Correlated Single-Photon Counting - TCSPC)
Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
References
The Diverse Biological Activities of Anthranilate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthranilic acid, a simple aromatic amine and carboxylic acid, serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics across various disease areas. This technical guide provides a comprehensive overview of the multifaceted biological activities of anthranilate derivatives, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into the therapeutic potential of this versatile class of compounds.
Cytotoxic and Anti-Cancer Activities
A significant body of research has highlighted the potent cytotoxic effects of anthranilate derivatives against a variety of cancer cell lines. Their anti-cancer activity is often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of various anthranilate derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values against different cancer cell lines.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Synthetic β-nitrostyrene derivative | CYT-Rx20 | MCF-7 | 0.81 ± 0.04 (µg/mL) | [1] |
| MDA-MB-231 | 1.82 ± 0.05 (µg/mL) | [1] | ||
| ZR75-1 | 1.12 ± 0.06 (µg/mL) | [1] | ||
| Synthetic derivatives | 7e | MCF-7 | 3.1 ± 0.8 (µg/mL) | [1] |
| 7g | MCF-7 | 3.3 ± 0.1 (µg/mL) | [1] | |
| 7h | MDA-MB-231 | 2.4 ± 0.6 (µg/mL) | [1] | |
| 7e | MDA-MB-231 | 2.5 ± 0.8 (µg/mL) | [1] | |
| 7h | T-47D | 1.8 ± 0.6 (µg/mL) | [1] | |
| 7g | T-47D | 2.9 ± 0.9 (µg/mL) | [1] | |
| 4a | MCF-7 | 9.9 ± 0.57 | [1] | |
| 4a | MDA-MB-231 | 11.7 ± 1.8 | [1] | |
| 4a | T-47D | 6.9 ± 0.65 | [1] | |
| 4b | MCF-7 | 10.3 ± 0.58 | [1] | |
| 4b | MDA-MB-231 | 6.1 ± 2.3 | [1] | |
| 4b | T-47D | 5.3 ± 0.66 | [1] | |
| 4c | MCF-7 | 9.3 ± 0.61 | [1] | |
| 4c | MDA-MB-231 | 6 ± 0.7 | [1] | |
| 4c | T-47D | 8.7 ± 0.55 | [1] | |
| 4d | MCF-7 | 11.07 ± 0.87 | [1] | |
| 4d | MDA-MB-231 | 18.1 ± 1.8 | [1] | |
| 4d | T-47D | 6.9 ± 0.67 | [1] | |
| 4e | MCF-7 | 11.6 ± 0.44 | [1] | |
| 4e | MDA-MB-231 | 21.5 ± 1.8 | [1] | |
| 4e | T-47D | 4.6 ± 0.068 | [1] | |
| Synthetic Dihydropyranopyrazole Derivatives | AMDPC | Bcap-37 | 46.52 (µg/mL) | [2] |
| Piperazine derivative | Not specified | Various | 0.06 - 0.16 | [3] |
Signaling Pathways in Cancer
Anthranilate derivatives exert their anti-cancer effects by modulating several critical signaling pathways.
A primary mechanism of anti-cancer activity for many anthranilate derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic pathway, which involves the activation of a cascade of caspases.
Caption: Intrinsic apoptosis pathway induced by anthranilate derivatives.
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial for cancer cell proliferation, survival, and inflammation.[4][5] Several anthranilate derivatives have been shown to inhibit these pathways, contributing to their anti-cancer effects.
Caption: Inhibition of MAPK and NF-κB signaling by anthranilate derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Anthranilate derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the anthranilate derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Anthranilate derivatives have demonstrated significant activity against a range of pathogenic bacteria. Their mechanisms of action are varied and can include the disruption of biofilm formation and an increase in susceptibility to conventional antibiotics.[6][7]
Quantitative Antimicrobial Data
The antimicrobial potency of anthranilate derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µM/mL) | Reference |
| Synthetic derivatives | S. aureus | Varies | [8] |
| E. coli | Varies | [8] | |
| P. aeruginosa | Varies | [8] | |
| C. albicans | Varies | [8] | |
| Anthranilate | E. coli | - | [6] |
| S. enterica | - | [6] | |
| B. subtilis | - | [6] | |
| S. aureus | - | [6] |
Note: Specific MIC values from the provided search results were not consistently available in a tabular format.
Mechanism of Antimicrobial Action
One of the key antimicrobial mechanisms of anthranilate is its ability to interfere with bacterial biofilm formation, a critical factor in chronic infections and antibiotic resistance.[6] Anthranilate can also enhance the efficacy of existing antibiotics.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Benzyl Anthranilate as a Fluorescent Probe for Metal Ion Detection
Notice to the Reader: Following a comprehensive literature search, it has been determined that there is no scientific evidence in published research to support the use of benzyl anthranilate as a fluorescent probe for the detection of metal ions. The foundational premise of this topic is not substantiated in the available scientific literature. Consequently, the detailed application notes, experimental protocols, and quantitative data requested cannot be provided for this specific compound and its purported application.
While the core request concerning this compound cannot be fulfilled, this document aims to provide valuable context for researchers, scientists, and drug development professionals by outlining the general principles and methodologies applied in the development of fluorescent probes for metal ion detection, using related anthranilate derivatives and other fluorescent molecules as examples where applicable.
Introduction to Fluorescent Probes for Metal Ion Detection
Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion.[1][2] These changes can manifest as an increase ("turn-on"), decrease ("turn-off" or quenching), or a shift in the emission wavelength (ratiometric sensing) of the fluorescent signal.[3] The high sensitivity, selectivity, and real-time response capabilities of fluorescent probes make them invaluable tools in various fields, including environmental monitoring, biomedical imaging, and diagnostics.[4]
The basic design of a fluorescent probe for metal ion detection typically consists of two key components:
-
Fluorophore: The part of the molecule responsible for the fluorescence emission.
-
Receptor (Ionophore): A unit that selectively binds to the target metal ion.
These two components are often connected by a spacer, and the interaction between the receptor and the metal ion modulates the photophysical properties of the fluorophore.
General Principles of Metal Ion Detection using Fluorescence Spectroscopy
The detection of metal ions using fluorescent probes relies on various photophysical mechanisms that are triggered by the binding of the metal ion to the probe. Common mechanisms include:
-
Photoinduced Electron Transfer (PET): In the absence of the metal ion, an electron is transferred from the receptor to the excited fluorophore, quenching the fluorescence. Upon metal ion binding, this electron transfer is inhibited, leading to a "turn-on" of the fluorescence signal.
-
Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron distribution within the probe, leading to a change in the energy of the excited state and a corresponding shift in the emission wavelength.
-
Förster Resonance Energy Transfer (FRET): This mechanism involves the transfer of energy from a donor fluorophore to an acceptor molecule. Metal ion binding can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal.
-
Excimer/Exciplex Formation: The interaction with a metal ion can promote or inhibit the formation of excited-state dimers (excimers) or complexes (exciplexes), which have different emission properties compared to the monomeric fluorophore.
Experimental Protocols for Characterizing a Novel Fluorescent Probe
While no specific protocols exist for this compound, the following outlines a general workflow for the characterization of a potential fluorescent probe for metal ion detection.
Synthesis and Purification of the Fluorescent Probe
The synthesis of a fluorescent probe is a critical first step. For a hypothetical anthranilate-based probe, this could involve the esterification of a functionalized anthranilic acid with an appropriate alcohol containing a metal-binding moiety. Purification is typically achieved through techniques such as column chromatography and recrystallization. The structure and purity of the synthesized compound must be confirmed using methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of Stock Solutions
-
Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1.0 mM) in a suitable solvent such as DMSO or acetonitrile.
-
Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates) in deionized water.
Fluorescence Titration Experiments
-
Solvent System: Choose an appropriate buffer solution for the experiment (e.g., Tris-HCl or HEPES) to maintain a constant pH. The final solution may contain a small percentage of an organic co-solvent (like DMSO or acetonitrile) to ensure the solubility of the probe.
-
Instrumentation: Use a fluorescence spectrophotometer to record the emission spectra.
-
Procedure:
-
To a cuvette containing the buffer solution, add a fixed concentration of the probe (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Repeat this process until no further significant change in the fluorescence intensity or wavelength is observed.
-
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion. This data can be used to determine the binding stoichiometry, association constant, and limit of detection (LOD).
Selectivity and Competition Experiments
-
Procedure:
-
Prepare a series of solutions, each containing the fluorescent probe and a different metal ion at a concentration several times higher than that of the target metal ion.
-
Record the fluorescence emission spectrum for each solution.
-
To assess interference, prepare a solution containing the probe and the target metal ion. Then, add potential interfering metal ions and observe any changes in the fluorescence signal.
-
-
Data Analysis: Compare the fluorescence response of the probe to the target metal ion with its response to other metal ions. A highly selective probe will show a significant response only in the presence of the target ion.
Data Presentation
Quantitative data from fluorescence titration and selectivity experiments are typically summarized in tables for clear comparison. Although no data exists for this compound, a hypothetical table is presented below to illustrate how such data would be structured.
Table 1: Hypothetical Photophysical and Metal Ion Sensing Properties of a Fluorescent Probe
| Parameter | Value |
| Photophysical Properties | |
| Absorption Maximum (λabs) | 350 nm |
| Emission Maximum (λem) | 450 nm |
| Quantum Yield (ΦF) | 0.25 |
| Metal Ion Sensing | |
| Target Metal Ion | Zn²⁺ |
| Binding Stoichiometry (Probe:Zn²⁺) | 1:1 |
| Association Constant (Ka) | 1.5 x 10⁵ M⁻¹ |
| Limit of Detection (LOD) | 50 nM |
| Linear Range | 0.1 - 10 µM |
| Selectivity | |
| Response to other ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) | Negligible |
Visualization of Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in fluorescent probe design and experimental workflows.
Signaling Pathway of a "Turn-On" Fluorescent Probe
Caption: "Turn-On" fluorescence signaling via inhibition of Photoinduced Electron Transfer (PET).
Experimental Workflow for Probe Characterization
Caption: General experimental workflow for characterizing a new fluorescent metal ion probe.
Conclusion
The development of fluorescent probes for metal ion detection is an active and important area of research. While this compound itself does not appear to be utilized for this purpose based on current scientific literature, the principles and protocols outlined above provide a general framework for the design, synthesis, and characterization of novel fluorescent sensors. Researchers interested in this field are encouraged to explore fluorophores with known sensitivity to their microenvironment and couple them with selective metal ion receptors to create new and effective sensing platforms.
References
- 1. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 3. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
Application Note: HPLC Purity Analysis of Benzyl Anthranilate
Introduction
Benzyl anthranilate is an aromatic compound used as a fragrance and flavor ingredient. For its application in research, drug development, and other high-purity contexts, a reliable method for determining its purity is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and accurate method for quantifying this compound and its potential process-related impurities or degradation products. This document provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC method. Potential impurities could include starting materials like benzyl alcohol and anthranilic acid, or by-products from synthesis and degradation such as benzaldehyde and benzoic acid.[1][2][3]
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV detector as they elute from the column. The peak area of this compound is proportional to its concentration, which is used to calculate the purity.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (known purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium Dihydrogen Phosphate (KH2PO4) (analytical grade)
-
Phosphoric Acid (analytical grade)
-
0.45 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These parameters may be optimized based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
4. Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
5. System Suitability
Before sample analysis, inject the reference standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area of this compound is not more than 2.0%.
6. Analysis Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of this compound and its expected impurities.
-
Inject the reference standard solution.
-
Inject the sample solution in duplicate.
7. Data Analysis and Calculation
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Ensure that any peaks corresponding to the blank are disregarded. For higher accuracy, a response factor can be determined for known impurities and used in the calculation.
Experimental Workflow Diagram
References
Application Notes and Protocols for GC-MS Analysis of Benzyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl anthranilate is an aromatic compound used as a fragrance ingredient in various cosmetic and personal care products. It is also a key intermediate in the synthesis of certain pharmaceuticals. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the sample preparation and GC-MS analysis of this compound in complex matrices.
Sample Preparation Protocols
Effective sample preparation is critical to remove interfering matrix components and to ensure the analyte is in a form suitable for GC-MS analysis. The choice of method depends on the sample matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) from Cosmetic Creams and Lotions
This protocol is suitable for the extraction of this compound from oil-in-water or water-in-oil emulsion-based cosmetics.
Materials:
-
Sample of cosmetic cream or lotion
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Deionized water
-
Anhydrous sodium sulfate
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filter (0.22 µm)
-
GC vials
Procedure:
-
Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of MTBE to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Add approximately 2 g of anhydrous sodium sulfate to remove water.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the upper organic layer (MTBE) using a Pasteur pipette and transfer it to a clean tube.
-
Filter the extract through a 0.22 µm syringe filter into a GC vial.
-
The sample is now ready for derivatization or direct GC-MS analysis.
Protocol 2: Derivatization of this compound by Silylation
Derivatization of the primary aromatic amine group of this compound with a silylating agent can improve its volatility and chromatographic peak shape.[1][2][3] This is a common and effective technique for amines.[4][5][6]
Materials:
-
Extracted sample containing this compound in a suitable solvent (e.g., MTBE)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Transfer 100 µL of the sample extract into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 200°C at 10°C/min, then to 300°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 50-450) or Selected Ion Monitoring (SIM) |
| SIM Ions (for TMS-derivative) | To be determined based on the mass spectrum of the derivatized standard |
Data Presentation
Quantitative data from method validation studies for similar fragrance allergens in cosmetic matrices are summarized below. This data can be used as a reference for the expected performance of the this compound analysis.
Table 1: Recovery of Fragrance Allergens from Cosmetic Cream Matrix using LLE-GC-MS
| Compound | Spiked Concentration (µg/g) | Mean Recovery (%) | RSD (%) |
| Benzyl Benzoate | 10 | 95.2 | 4.1 |
| Benzyl Salicylate | 10 | 98.7 | 3.5 |
| Linalool | 10 | 92.1 | 5.3 |
| Geraniol | 10 | 89.5 | 6.1 |
Data adapted from studies on fragrance allergen analysis in cosmetics.[7]
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Fragrance Allergens by GC-MS
| Compound | LOD (µg/L) | LOQ (µg/L) |
| Benzyl Benzoate | 0.03 | 0.10 |
| Benzyl Salicylate | 0.05 | 0.15 |
| Linalool | 0.08 | 0.25 |
| Geraniol | 0.10 | 0.30 |
Data is illustrative and based on typical performance for fragrance allergen analysis.[8]
Experimental Workflows and Diagrams
Caption: Overall experimental workflow for the GC-MS analysis of this compound.
Caption: Silylation derivatization of this compound for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Sample stacking with in-column silylation for less volatile polar compounds using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Photophysical Study of Benzyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties of benzyl anthranilate and detailed protocols for its characterization. This compound, an aromatic ester, possesses interesting fluorescent properties that make it a candidate for various photophysical studies, including as a potential fluorescent probe or in studies related to photosensitization.
Photophysical Properties of this compound
While specific experimental data for this compound is limited, its photophysical properties can be inferred from closely related compounds, such as menthyl anthranilate.[1] It is expected to exhibit strong fluorescence and the ability to generate reactive oxygen species upon irradiation.
Physical and Spectroscopic Data
The following table summarizes the known physical and spectroscopic properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [2] |
| Molecular Weight | 227.26 g/mol | [2] |
| Appearance | Pale yellow to yellow clear liquid to solid | [3] |
| UV Absorption Max (λ_abs) | 334 nm (in Methanol) | [1] |
Expected Photophysical Parameters (Based on Menthyl Anthranilate)
The following data for menthyl anthranilate provides an indication of the expected photophysical behavior of this compound.[1]
| Parameter | Value (for Menthyl Anthranilate in Ethanol) | Source |
| Fluorescence Quantum Yield (Φ_f) | 0.64 ± 0.06 | [1] |
| Fluorescence Emission Max (λ_em) | 390-405 nm (solvent dependent) | [1] |
| Phosphorescence Emission Max | 445 nm (in low-temperature glasses) | [1] |
| Phosphorescence Lifetime (τ_p) | 2.5 s (in low-temperature glasses) | [1] |
| Triplet State Absorption Maxima | 480 nm | [1] |
| Triplet State Lifetime (τ_T) | 26-200 µs (solvent dependent) | [1] |
| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.09-0.12 | [1] |
Experimental Protocols
The following are detailed protocols for the photophysical characterization of this compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Protocol:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).
-
Record the absorption spectrum of the solvent in a quartz cuvette to be used as a blank.
-
Record the absorption spectra of each dilution of this compound from 200 to 500 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
To determine the molar extinction coefficient (ε), plot absorbance at λ_max versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of this compound.
Materials:
-
This compound solution (from section 2.1, with absorbance < 0.1 at the excitation wavelength)
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes
-
Fluorometer
Protocol:
-
Emission Spectrum:
-
Set the excitation wavelength to the λ_max determined from the absorption spectrum (e.g., 334 nm).
-
Scan the emission spectrum over a range that includes the expected emission (e.g., 350-600 nm).
-
-
Excitation Spectrum:
-
Set the emission wavelength to the maximum of the emission spectrum.
-
Scan the excitation wavelength over a range that includes the absorption (e.g., 250-380 nm).
-
The resulting excitation spectrum should be similar in shape to the absorption spectrum.
-
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a known standard. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard in a similar spectral region.
Materials:
-
This compound solutions of varying concentrations (absorbance between 0.01 and 0.1)
-
Quinine sulfate solutions of varying concentrations in 0.1 M H₂SO₄ (absorbance between 0.01 and 0.1)
-
Spectroscopic grade solvents
-
UV-Visible spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Prepare a series of five dilutions for both this compound and the standard (quinine sulfate) with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield using the following equation:
Φ_f(sample) = Φ_f(std) * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_f is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime (τ_f) of this compound.
Materials:
-
Dilute solution of this compound (absorbance < 0.1)
-
TCSPC spectrometer with a pulsed light source (e.g., picosecond laser diode or LED) and a single-photon sensitive detector.
Protocol:
-
The sample is excited by a high-repetition-rate pulsed laser.
-
Single photons of the resulting fluorescence are detected, and their arrival times relative to the excitation pulse are measured.[4][5]
-
A histogram of photon arrival times is constructed, which represents the fluorescence decay profile.[4][5]
-
The instrument response function (IRF) is measured using a scattering solution (e.g., Ludox) in place of the sample.
-
The fluorescence decay data is fitted to an exponential decay model, deconvoluted with the IRF, to extract the fluorescence lifetime (τ_f).
Transient Absorption Spectroscopy
Objective: To observe the triplet excited state and other transient species of this compound.
Materials:
-
Concentrated solution of this compound.
-
Femtosecond or nanosecond transient absorption spectrometer.
Protocol:
-
The sample is excited with a short, intense laser pulse (pump pulse).
-
A second, weaker, broad-spectrum light pulse (probe pulse) is passed through the sample at a variable time delay after the pump pulse.[6]
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay.
-
This allows for the characterization of the absorption spectra and lifetimes of transient species, such as the triplet state.
Visualizations
Jablonski Diagram for this compound
The following diagram illustrates the primary photophysical processes that this compound is expected to undergo upon photoexcitation.
References
- 1. The photophysical properties of menthyl anthranilate: a UV-A sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H13NO2 | CID 522771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic small-molecule fluorescent probe-based detection for alkali and alkaline earth metal ions in biological systems - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Cytotoxicity of Benzyl Anthranilate using the MTT Assay
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and cellular biology who are interested in assessing the cytotoxic effects of chemical compounds.
Introduction and Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into insoluble purple formazan crystals.[3][4] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2][4] The insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically between 550 and 600 nm.[5] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and suggests a cytotoxic effect of the tested compound.
This protocol provides a detailed methodology for evaluating the cytotoxicity of benzyl anthranilate on a selected cell line.
Experimental Protocols
Materials and Reagents
Biological Materials:
-
Adherent or suspension cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
Reagents:
-
This compound: Purity >98%
-
MTT Reagent: 5 mg/mL of MTT powder in sterile Phosphate-Buffered Saline (PBS). The solution should be filter-sterilized and protected from light.[2][3]
-
Solubilization Agent: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4
-
Trypsin-EDTA: For detaching adherent cells.[4]
-
Culture Medium: Serum-free medium for compound dilution.[2]
Equipment:
-
96-well flat-bottom sterile cell culture plates[6]
-
Laminar flow hood[4]
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope[4]
-
Multichannel pipette
-
Microplate reader (spectrophotometer) with a 570 nm filter and a reference filter of >650 nm.[6]
-
Orbital shaker
Preparation of Solutions
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS. Vortex or sonicate to ensure it is completely dissolved. Filter the solution through a 0.2 µm filter to sterilize and remove any undissolved particles. Store at 4°C, protected from light, for up to one month.[3]
-
This compound Stock Solution (e.g., 100 mM): Prepare a high-concentration stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Working Solutions: Prepare serial dilutions of this compound from the stock solution in serum-free culture medium to achieve the desired final concentrations for treatment.[2]
Step-by-Step Assay Protocol
Phase 1: Cell Seeding (Day 1)
-
Harvest Cells: For adherent cells, wash with PBS, add Trypsin-EDTA, and incubate until cells detach. Neutralize with complete medium. For suspension cells, collect them by centrifugation.[5]
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Plate Cells: Seed the cells into a 96-well plate at a pre-determined optimal density (typically between 1,000 to 100,000 cells per well).[6] The final volume in each well should be 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach (for adherent lines) and enter an exponential growth phase.[2]
Phase 2: Treatment with this compound (Day 2)
-
Prepare Treatment Plate: After 24 hours, observe the cells under a microscope to confirm attachment and healthy morphology.
-
Add Compound: Remove the old medium and add 100 µL of the prepared this compound working solutions (in serum-free medium) to the respective wells.
-
Set Up Controls:
-
Vehicle Control: Wells containing cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Untreated Control (Positive Control): Wells containing cells with fresh culture medium only.
-
Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.[7]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
Phase 3: MTT Assay (Day 3, 4, or 5)
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6][8] Check for the formation of purple precipitate inside the cells using a microscope.
-
Solubilize Formazan Crystals:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the crystals.[3]
-
Phase 4: Data Acquisition
-
Measure Absorbance: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm or higher to correct for background absorbance.[3] Readings should be taken within 1 hour of adding the solubilization solution.[3]
Data Analysis and Presentation
Calculation of Cell Viability
-
Correct for Background: Subtract the average absorbance of the blank control wells from the absorbance readings of all other wells.[2]
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:[7]
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100
Data Presentation
Quantitative data should be summarized in a table. The following is an illustrative example of results obtained from an MTT assay with this compound on a hypothetical cancer cell line after 48 hours of exposure.
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.082 | 100% |
| 10 | 1.189 | 0.075 | 94.8% |
| 25 | 0.982 | 0.061 | 78.3% |
| 50 | 0.645 | 0.049 | 51.4% |
| 100 | 0.311 | 0.033 | 24.8% |
| 200 | 0.155 | 0.021 | 12.4% |
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits 50% of cell viability. It can be determined by plotting a dose-response curve with the % Cell Viability on the Y-axis against the log of the compound concentration on the X-axis. Non-linear regression analysis can then be used to calculate the precise IC₅₀ value.
Visualizations
Experimental Workflow
Caption: Workflow diagram of the MTT cytotoxicity assay.
Putative Signaling Pathway
While the precise cytotoxic mechanism of this compound is not fully elucidated, related aromatic compounds like benzyl alcohol are known to affect cell membrane integrity and signaling pathways.[9] A potential mechanism involves the disruption of the cell membrane, leading to downstream effects on cellular signaling.
Caption: Putative pathway of this compound cytotoxicity.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. clyte.tech [clyte.tech]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Benzyl alcohol increases membrane fluidity and modulates cyclic AMP synthesis in intact renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Anthranilate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of benzyl anthranilate, a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis, providing high selectivity and milder reaction conditions.
Introduction
This compound is an aromatic ester known for its characteristic fruity and floral scent, reminiscent of grapes and orange blossoms. It is used as a fragrance ingredient in perfumes, cosmetics, and soaps, as well as a flavoring agent in the food industry. In the pharmaceutical field, anthranilate derivatives are of interest for their potential biological activities. The enzymatic synthesis of this compound is achieved through the esterification of benzyl alcohol and anthranilic acid, catalyzed by a lipase. Lipases, such as those from Candida antarctica and Candida rugosa, are widely used for their ability to function in non-aqueous media and their high catalytic efficiency. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process.
The synthesis of benzyl esters using lipases has been shown to be influenced by several factors, including the choice of enzyme, solvent, temperature, substrate molar ratio, and reaction time. By optimizing these parameters, high yields of the desired ester can be achieved.
Data Presentation
The following tables summarize quantitative data from studies on the enzymatic synthesis of various benzyl esters. This data provides a comparative basis for the operational parameters relevant to the synthesis of this compound.
Table 1: Comparison of Lipase-Catalyzed Synthesis of Different Benzyl Esters
| Benzyl Ester | Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Molar Ratio (Alcohol:Acyl Donor) | Reaction Time (h) | Yield (%) |
| Benzyl Acetate | Candida antarctica lipase B | Vinyl Acetate | Isooctane | 37 | 1:1 | 72 | ~90[1] |
| Benzyl Acetate | Lipozyme TL IM | Benzyl Alcohol | Hexane | Not Specified | Not Specified | 24 | 97.3[2] |
| Benzyl Cinnamate | Lipozyme TL IM | Cinnamic Acid | Isooctane | 40 | 1:2.6 | 27 | >90[3] |
| Benzyl Cinnamate | Lipase NS 88011 | Cinnamic Acid | n-heptane | 59 | 3:1 | 32 | 97.6[3] |
| Benzyl Benzoate | Novozym 435 | Benzoic Anhydride | tert-butanol | 60 | 1:5 | Not Specified | 32[4] |
| Benzyl Benzoate | Lipozyme 435 | Methyl Benzoate | Solvent-free | 73 | 6:1 | 24 | >90[4] |
Table 2: Effect of Enzyme Concentration on Ester Synthesis
| Ester | Lipase | Enzyme Concentration | Reaction Time (h) | Conversion/Yield (%) |
| Geranyl Acetate | Lipase 435 | 5% | 24 | Not Specified |
| Geranyl Acetate | Lipase 435 | 10% | 24 | 75-80[5] |
| Geranyl Acetate | Lipase 435 | 15% | 24 | Not Specified |
| Octyl Formate | Novozym 435 | 5 g/L | Not Specified | 33.23[6] |
| Octyl Formate | Novozym 435 | 10 g/L | Not Specified | 65.64[6] |
| Octyl Formate | Novozym 435 | 15 g/L | Not Specified | 70.55[6] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound.
Materials:
-
Immobilized Lipase (Candida antarctica lipase B, e.g., Novozym 435)
-
Benzyl Alcohol (≥99%)
-
Anthranilic Acid (≥99%)
-
Organic Solvent (e.g., Isooctane, Hexane, or Toluene, analytical grade)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate
-
Standard of this compound (for analytical purposes)
-
Erlenmeyer flasks or screw-capped vials
-
Orbital shaker with temperature control
-
Rotary evaporator
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Protocol for Enzymatic Synthesis of this compound:
-
Reaction Setup:
-
In a 50 mL Erlenmeyer flask, add 10 mmol of anthranilic acid and 20 mmol of benzyl alcohol (1:2 molar ratio).
-
Add 20 mL of isooctane as the reaction solvent.
-
Add the immobilized lipase (e.g., Novozym 435) at a concentration of 10% (w/w) based on the total weight of the substrates.
-
-
Reaction Conditions:
-
Seal the flask and place it in an orbital shaker.
-
Incubate the reaction mixture at 50°C with constant agitation at 200 rpm.
-
Monitor the reaction progress by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., every 4, 8, 12, and 24 hours).
-
-
Sample Preparation for Analysis:
-
For each aliquot, dilute with 900 µL of the mobile phase (if using HPLC) or a suitable solvent (if using GC).
-
Filter the sample through a 0.45 µm syringe filter to remove the enzyme before injection into the chromatograph.
-
-
Product Analysis (GC-FID):
-
Use a capillary column suitable for ester analysis (e.g., HP-5 or equivalent).
-
Set the injector and detector temperatures to 250°C and 280°C, respectively.
-
Use a temperature program for the oven, for instance, starting at 100°C, holding for 2 minutes, then ramping up to 250°C at a rate of 10°C/min, and holding for 5 minutes.
-
Quantify the product by comparing the peak area with a calibration curve prepared from the this compound standard.
-
-
Product Recovery and Purification:
-
After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration for potential reuse.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted anthranilic acid.
-
Wash with deionized water to remove any remaining salts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude this compound.
-
If necessary, further purify the product by column chromatography.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijsr.net [ijsr.net]
- 6. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl Anthranilate as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of benzyl anthranilate as a starting material in the synthesis of diverse and medicinally relevant heterocyclic scaffolds, including quinazolinones, acridones, and benzodiazepines.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This section outlines a multi-step synthetic pathway for the preparation of quinazolinone derivatives starting from this compound.
The proposed synthetic workflow involves three key steps: N-acylation of this compound, amidation of the resulting N-acylthis compound to the corresponding N-acylanthranilamide, and subsequent intramolecular cyclization to yield the desired quinazolinone.
Application Notes and Protocols: Investigating the Antimicrobial Properties of Benzyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl anthranilate, an ester commonly used in the fragrance and flavor industry, presents a potential candidate for antimicrobial research due to its structural similarity to other bioactive compounds. Anthranilate derivatives have demonstrated various biological activities, including effects on bacterial biofilm formation.[1][2] These application notes provide a comprehensive guide for the initial investigation of the antimicrobial properties of this compound. The following protocols for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and anti-biofilm activity are based on established microbiological methods.[3][4][5] Furthermore, a representative bacterial signaling pathway is illustrated to guide mechanistic studies into how this compound may exert its effects.
Data Presentation
Effective evaluation of an antimicrobial agent requires the systematic recording and presentation of quantitative data. The following tables are templates for summarizing the experimental findings from the protocols detailed below. It is recommended to test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Bacillus subtilis | Positive | [Insert Data] | Penicillin | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | Gentamicin | [Insert Data] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Gram Stain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Bacillus subtilis | Positive | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Table 3: Anti-Biofilm Activity of this compound (Crystal Violet Assay)
| Test Microorganism | This compound Concentration (µg/mL) | % Biofilm Inhibition |
| Staphylococcus aureus | [Sub-MIC Concentration 1] | [Insert Data] |
| [Sub-MIC Concentration 2] | [Insert Data] | |
| Pseudomonas aeruginosa | [Sub-MIC Concentration 1] | [Insert Data] |
| [Sub-MIC Concentration 2] | [Insert Data] |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[3][5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum without any test compound), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol for Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined to ascertain the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[4][6]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Subculturing:
-
From the wells of the MIC plate showing no visible growth (the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.
-
-
Plating:
-
Spread the aliquot evenly onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
-
Protocol for Anti-Biofilm Assay (Crystal Violet Method)
This protocol quantifies the ability of this compound to inhibit biofilm formation.[2][7]
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other appropriate biofilm-promoting medium
-
Bacterial strains known for biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension as described in the MIC protocol.
-
In a 96-well plate, add the bacterial suspension to wells containing TSB and sub-inhibitory concentrations of this compound (concentrations below the MIC).
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Washing:
-
Carefully discard the planktonic cells from the wells.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Staining:
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells with PBS until the wash solution is clear.
-
-
Solubilization and Quantification:
-
Add 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 590 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the positive control.
-
Visualizations
Signaling Pathway
Caption: A generalized diagram of a bacterial quorum sensing pathway, a potential target for antimicrobial agents.
Experimental Workflows
Caption: Experimental workflow for the determination of Minimum Inhibitory and Bactericidal Concentrations.
Caption: Workflow for the Crystal Violet Anti-Biofilm Assay.
References
- 1. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 2. static.igem.org [static.igem.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. microchemlab.com [microchemlab.com]
- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Crystal violet assay [bio-protocol.org]
Application Notes and Protocols: Benzyl Anthranilate as a Novel Derivatization Agent for Chromatographic Analysis of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and accurate quantification of carboxylic acids, including short-chain fatty acids (SCFAs), is crucial in various fields, from clinical diagnostics to pharmaceutical development. Direct analysis of these compounds by chromatographic techniques can be challenging due to their high polarity and low volatility. Derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity.
This document outlines a proposed application for benzyl anthranilate as a novel pre-column derivatization agent for the analysis of carboxylic acids by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The introduction of the benzyl group enhances volatility for GC analysis, while the anthranilate moiety provides a fluorescent tag for highly sensitive HPLC-fluorescence detection.
Principle and Proposed Advantages
This compound is proposed to react with the carboxyl group of an analyte to form a benzyl ester derivative. This reaction can be facilitated by a coupling agent, such as a carbodiimide, under mild conditions.
Potential Advantages:
-
Enhanced Sensitivity: The anthranilate group is inherently fluorescent, allowing for sensitive detection using HPLC with a fluorescence detector (HPLC-FLD).
-
Improved Chromatographic Properties: The resulting benzyl ester derivatives are less polar and more volatile than the parent carboxylic acids, leading to better peak shape and resolution in both reverse-phase HPLC and GC.
-
Versatility: The derivatization protocol can be adapted for a wide range of carboxylic acid-containing analytes.
-
Mass Spectrometry Compatibility: The benzyl ester derivatives are amenable to analysis by GC-MS and LC-MS, providing structural information for analyte identification.
Proposed Derivatization Reaction
The proposed reaction involves the esterification of a carboxylic acid with benzyl alcohol (formed in situ or from this compound) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-dimethylaminopyridine (DMAP).
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyl Anthranilate Synthesis
Welcome to the Technical Support Center for the synthesis of benzyl anthranilate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the preparation of this key aromatic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of anthranilic acid with benzyl alcohol. It is a reversible reaction, and its efficiency is influenced by factors such as the catalyst, temperature, and removal of water.[1]
-
Transesterification: This method involves the reaction of an anthranilate ester, typically methyl anthranilate, with benzyl alcohol in the presence of a catalyst to exchange the alkyl group.[2]
-
Enzymatic Synthesis: This approach utilizes lipases as biocatalysts to perform the esterification or transesterification under milder conditions, offering high selectivity.[3][4]
Q2: How can I drive the Fischer esterification equilibrium towards the formation of this compound?
A2: To favor the formation of the ester in a Fischer esterification, you can:
-
Use an excess of one reactant: Typically, the less expensive reactant, in this case, benzyl alcohol, is used in excess.[1]
-
Remove water: As water is a byproduct, its removal will shift the equilibrium towards the products. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent.[1][5]
Q3: What are common side reactions to be aware of during this compound synthesis?
A3: Potential side reactions include:
-
For Fischer Esterification: With strong acid catalysts like sulfuric acid, side reactions involving the reactants can occur, especially at high temperatures. For instance, benzyl alcohol can self-condense to form dibenzyl ether.[5] Anthranilic acid itself can undergo side reactions in the presence of strong acids.[6]
-
For Transesterification: Incomplete conversion can leave unreacted starting materials. If the reaction conditions are not optimized, byproducts from the self-condensation of the alcohol can also form.[7]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution | Citation |
| Incomplete reaction in Fischer Esterification. | Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. Increase the reaction temperature and/or reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). To drive the equilibrium, use an excess of benzyl alcohol or remove the water formed during the reaction. | [8][9] |
| Catalyst deactivation in Transesterification. | Ensure the catalyst (e.g., sodium methoxide) is not exposed to moisture, which can cause deactivation. Use freshly prepared or properly stored catalyst. | [10] |
| Low enzyme activity in Enzymatic Synthesis. | Check the optimal temperature and pH for the specific lipase being used. Ensure the solvent system is compatible with the enzyme; polar solvents can sometimes reduce enzyme activity. Consider using a different lipase or immobilizing the enzyme. | [3][4] |
| Insufficient mixing. | Ensure vigorous stirring to promote contact between the reactants, especially in heterogeneous reactions (e.g., with an immobilized enzyme). |
Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution | Citation |
| Unreacted starting materials (anthranilic acid or benzyl alcohol). | During workup, wash the organic layer with a dilute acid solution to remove unreacted anthranilic acid and with a dilute base solution to remove any acidic byproducts. Unreacted benzyl alcohol can often be removed by vacuum distillation. | [11] |
| Formation of dibenzyl ether. | This can be minimized by avoiding excessively high reaction temperatures during Fischer esterification. Purification can be achieved by column chromatography or careful fractional distillation. | [5] |
| Colored impurities. | The product may appear colored due to oxidation of the amine group in anthranilic acid. Treatment with activated charcoal during recrystallization can help decolorize the product. | [12] |
Experimental Protocols
Method 1: Fischer-Speier Esterification
This protocol describes the synthesis of this compound from anthranilic acid and benzyl alcohol using an acid catalyst.
Materials:
-
Anthranilic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and recrystallization)
-
Hexane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine anthranilic acid (1 equivalent), benzyl alcohol (3 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography.[8][13][14]
Method 2: Transesterification
This protocol outlines the synthesis of this compound from methyl anthranilate and benzyl alcohol.
Materials:
-
Methyl anthranilate
-
Benzyl alcohol
-
Sodium methoxide (NaOMe) or other suitable catalyst
-
Anhydrous solvent (e.g., toluene)
-
Dilute acetic acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add methyl anthranilate (1 equivalent) and an excess of benzyl alcohol (e.g., 3-5 equivalents).
-
Add a catalytic amount of sodium methoxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will depend on the temperature and catalyst concentration.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a dilute solution of acetic acid to neutralize the catalyst.
-
Dilute the mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[2][10]
Method 3: Enzymatic Synthesis
This protocol describes the lipase-catalyzed synthesis of this compound.
Materials:
-
Anthranilic acid or methyl anthranilate
-
Benzyl alcohol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)[3][4]
-
Anhydrous organic solvent (e.g., toluene, hexane, or a solvent-free system)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a flask, combine anthranilic acid or methyl anthranilate (1 equivalent), benzyl alcohol (1-3 equivalents), and the immobilized lipase (typically 5-10% by weight of substrates).
-
Add an anhydrous organic solvent. For a solvent-free system, use an excess of benzyl alcohol as the reaction medium.
-
If starting from anthranilic acid, add molecular sieves to remove the water produced.
-
Incubate the mixture at the optimal temperature for the lipase (e.g., 40-60 °C) with constant shaking or stirring.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme for reuse.
-
Remove the solvent (if used) under reduced pressure.
-
Purify the product by column chromatography to separate it from unreacted starting materials.
Data Presentation
The following tables provide a summary of typical reaction conditions and their impact on the synthesis of anthranilate esters. While specific data for this compound is limited in the literature, these examples for related esters offer valuable starting points for optimization.
Table 1: Fischer Esterification of Benzoic Acid with Methanol [11]
| Parameter | Condition | Yield |
| Catalyst | Sulfuric Acid (conc.) | 90% |
| Temperature | 65 °C | |
| Reactant Ratio | Benzoic Acid:Methanol (1:excess) | |
| Reaction Time | Until completion (monitored) |
Table 2: Continuous Synthesis of Methyl Anthranilate [15]
| Molar Ratio (Phthalimide:NaClO:Methanol) | Temperature (°C) | Reaction Time (s) | Yield (%) | Purity (%) |
| 1 : 1.1 : 3.7 | 0 | 97 | 80.3 | 98.5 |
Table 3: Enzymatic Synthesis of Benzyl Benzoate using Novozym® 435 [3][4]
| Molar Ratio (Alcohol:Anhydride) | Temperature (°C) | Conversion (%) |
| 1 : 5 | 60 | 32 |
Visualizations
Experimental Workflow: Fischer Esterification
Caption: General workflow for this compound synthesis via Fischer esterification.
Troubleshooting Logic: Low Product Yield
Caption: Decision-making guide for troubleshooting low yield in this compound synthesis.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Novozym® 435 and lipozyme® rm im as biocatalysts for benzyl benzoate synthesis [sfera.unife.it]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. aidic.it [aidic.it]
Technical Support Center: Synthesis of Benzyl Anthranilate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the yield and purity of benzyl anthranilate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during its synthesis.
Frequently Asked questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is a direct acid-catalyzed reaction between anthranilic acid and benzyl alcohol. It is a reversible reaction, and specific strategies are needed to drive the equilibrium towards the product.
-
Transesterification: This involves reacting an anthranilate ester, such as methyl anthranilate, with benzyl alcohol in the presence of a catalyst to exchange the alkyl group.
-
From Isatoic Anhydride: This method involves the N-alkylation of isatoic anhydride with a benzyl halide, followed by reaction with an alcohol.[1][2]
-
Enzymatic Synthesis: This "green" chemistry approach utilizes lipases to catalyze the esterification or transesterification reaction under milder conditions.
Q2: My Fischer esterification reaction is resulting in a low yield. What are the common causes and how can I improve it?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To enhance the yield, consider the following:
-
Use an Excess of One Reactant: Employing an excess of the less expensive reactant, typically benzyl alcohol, can shift the reaction equilibrium towards the formation of the ester.
-
Remove Water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants. Removing water as it forms, for instance, by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene, is highly effective in increasing the yield.
-
Catalyst Choice and Concentration: While strong acids like sulfuric acid are effective catalysts, they can also promote side reactions, such as the formation of dibenzyl ether from benzyl alcohol.[3][4] Using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or optimizing the concentration of sulfuric acid can mitigate these side reactions.
Q3: The final product has an undesirable color (e.g., yellow, brown, or red). What causes this and how can it be purified?
A3: Discoloration in the final product can be due to several factors:
-
Oxidation of the Amine Group: The amino group of anthranilic acid and its esters is susceptible to oxidation, which can lead to the formation of colored impurities, including azo derivatives.
-
Reaction with Acid Catalyst: Strong acids at high temperatures can cause charring or other side reactions that produce colored byproducts.
-
Impurities in Starting Materials: The purity of the initial anthranilic acid and benzyl alcohol is crucial.
To decolorize the product, the following purification methods are recommended:
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities.
-
Recrystallization: This is a highly effective method for purifying solid this compound. Suitable solvents include ethanol, petroleum ether, or a mixture of ethanol and water.[5][6]
-
Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed.
Q4: What are the common side products in the synthesis of this compound?
A4: Besides unreacted starting materials, several side products can form depending on the reaction conditions:
-
Dibenzyl Ether: This is a common byproduct when using sulfuric acid as a catalyst in reactions involving benzyl alcohol.[3][4]
-
Dianthranilide: In base-catalyzed transesterification, self-condensation of the anthranilate ester can lead to the formation of dianthranilide.[4]
-
N-Benzylation: Although less common under esterification conditions, direct benzylation of the amino group of anthranilic acid or the product ester is a potential side reaction.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis and purification of this compound.
Low Yield
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low conversion of starting materials | Incomplete reaction due to equilibrium limitations in Fischer esterification. | - Use an excess of benzyl alcohol (e.g., 2-3 equivalents).- Remove water during the reaction using a Dean-Stark apparatus with toluene.- Increase the reaction time or temperature (monitor for side reactions). |
| Insufficient catalyst. | - Increase the catalyst loading incrementally. Be cautious with strong acids like H₂SO₄ to avoid side reactions. | |
| Product loss during workup | Incomplete extraction of the product. | - Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Perform multiple extractions (e.g., 3 times). |
| Product remains in the aqueous phase as a salt. | - Before extraction, ensure the reaction mixture is neutralized or slightly basic to deprotonate the amino group of this compound, making it more soluble in the organic phase. |
Low Purity
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Presence of starting materials in the final product | Incomplete reaction. | - See "Low conversion of starting materials" in the Low Yield section. |
| Inefficient purification. | - Optimize the purification method. For distillation, ensure a good vacuum and fractional distillation setup. For recrystallization, select an appropriate solvent where the product has high solubility at high temperatures and low solubility at low temperatures.[6] | |
| Colored impurities | Oxidation of the amine group. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- During workup, minimize exposure to air and light.- Treat the crude product with activated charcoal before recrystallization. |
| Charring from strong acid catalyst. | - Use a milder catalyst (e.g., p-TsOH).- Add the strong acid catalyst slowly and at a lower temperature. | |
| Presence of dibenzyl ether | Use of sulfuric acid with benzyl alcohol.[3][4] | - Switch to a different acid catalyst like p-TsOH.- Use a lower reaction temperature. |
| Presence of dianthranilide (in transesterification) | Base-catalyzed self-condensation.[4] | - Use a milder base or optimize the reaction temperature and time. |
Data Presentation
The following table summarizes typical reaction conditions and expected yields for different methods of this compound synthesis. Please note that actual yields may vary depending on the specific experimental setup and conditions.
| Synthesis Method | Catalyst | Typical Reaction Conditions | Reported/Expected Yield | Key Considerations |
| Fischer Esterification | H₂SO₄ or p-TsOH | Reflux in toluene with a Dean-Stark trap for water removal. | 60-85% | Potential for dibenzyl ether formation with H₂SO₄.[3][4] |
| Transesterification | Potassium Carbonate | Refluxing methyl anthranilate with benzyl alcohol. | 80-95% | Risk of dianthranilide formation.[4] |
| From Isatoic Anhydride | Base (e.g., KOH) | N-benzylation followed by reaction with alcohol. | Good | A facile, one-pot synthesis is possible.[1] |
| Enzymatic Synthesis | Immobilized Lipase | Mild temperatures (e.g., 40-60°C) in an organic solvent. | Can be >90% | "Green" method with high selectivity, but may require longer reaction times. |
Experimental Protocols
Method 1: Fischer-Speier Esterification of Anthranilic Acid and Benzyl Alcohol
This protocol details the synthesis of this compound using an acid catalyst with azeotropic removal of water.
Materials:
-
Anthranilic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (for extraction)
-
Ethanol or petroleum ether (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add anthranilic acid (1 equivalent), benzyl alcohol (2 equivalents), and p-toluenesulfonic acid monohydrate (0.1 equivalents). Add toluene as the solvent (approximately 2-3 mL per gram of anthranilic acid).
-
Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted anthranilic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent and excess benzyl alcohol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or petroleum ether to yield pure this compound as a solid.[5][6]
Mandatory Visualizations
Fischer Esterification Workflow
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low yield in this compound synthesis.
References
- 1. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 2. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 3. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 4. DE2636423B1 - Process for the production of anthranilic acid esters - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting benzyl anthranilate precipitation in aqueous solutions
Welcome to the Technical Support Center for troubleshooting issues related to benzyl anthranilate precipitation in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing and resolving solubility challenges during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound has very low solubility in water. Precipitation, often appearing as cloudiness or solid particles, can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of this compound in your solution may be higher than its intrinsic aqueous solubility.
-
Solvent Shock: Rapidly diluting a concentrated stock solution of this compound (typically in an organic solvent) into an aqueous buffer can cause the compound to crash out of solution due to the sudden change in solvent polarity.
-
Changes in Temperature: A decrease in temperature can lower the solubility of this compound, leading to precipitation.
-
pH Shifts: The stability and solubility of ester compounds like this compound can be influenced by the pH of the solution. At certain pH values, hydrolysis (the breakdown of the ester) can occur, which may lead to the formation of less soluble degradation products.
-
Extended Storage: Over time, even a solution that is initially clear may form a precipitate as it reaches its thermodynamic solubility limit.
Q2: What is the aqueous solubility of this compound?
A2: this compound is considered insoluble in water.[1][2] The estimated aqueous solubility is approximately 12.75 mg/L at 25°C.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as methanol, ethanol, and oils.[2][3] It is poorly soluble in propylene glycol.[2]
Q4: How can I avoid precipitation when preparing my aqueous working solution?
A4: To prevent precipitation, consider the following strategies:
-
Use a Co-solvent: Retaining a small percentage of an organic co-solvent in your final aqueous solution can help maintain the solubility of this compound.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can prevent "solvent shock."
-
Vigorous Mixing: Ensure thorough mixing or vortexing while adding the this compound stock solution to the aqueous buffer. This helps to avoid localized high concentrations.
-
Temperature Control: Gently warming the aqueous buffer before adding the stock solution can increase solubility. However, be mindful of the compound's stability at elevated temperatures.
-
pH Adjustment: While specific data for this compound is limited, the stability of similar esters is pH-dependent. Buffering your aqueous solution may be necessary. Hydrolysis is a potential issue, especially under acidic or alkaline conditions.[4][5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with this compound precipitation.
Problem: Precipitation upon initial dilution of a stock solution into an aqueous buffer.
| Potential Cause | Recommended Solution |
| Solvent Shock | Decrease the dilution factor by making an intermediate dilution in a solvent mixture with a higher organic content before the final dilution. Add the stock solution dropwise to the aqueous buffer while vortexing vigorously. |
| Exceeding Solubility Limit | Prepare a lower concentration of the working solution. Determine the maximum soluble concentration of this compound in your final buffer system experimentally (see Experimental Protocol 1). |
| Temperature Effects | If the compound's stability permits, gently warm the aqueous buffer before adding the stock solution. |
Problem: Precipitation observed after storing the working solution.
| Potential Cause | Recommended Solution |
| Low Kinetic vs. Thermodynamic Solubility | The compound is crashing out over time as it reaches its more stable, lower solubility state. Prepare fresh working solutions immediately before each experiment. |
| Decreased Solubility at Lower Temperatures | If storage is necessary, try storing at room temperature (if the compound is stable) or consider reformulating with a higher percentage of co-solvent or a suitable surfactant. |
| Degradation | The ester may be hydrolyzing over time, leading to less soluble byproducts. Assess the stability of this compound in your specific buffer system over time. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Insoluble (estimated at 12.75 mg/L) | 25 | [1] |
| Methanol | Soluble | Not Specified | [3] |
| Alcohol | Soluble | Not Specified | [1] |
| Oils | Soluble | Not Specified | [2] |
| Propylene Glycol | Poorly Soluble | Not Specified | [2] |
Table 2: Common Co-solvents and Surfactants for Poorly Soluble Compounds
| Agent Type | Examples | General Starting Concentration | Considerations |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | 1-10% (v/v) | May affect downstream biological assays. Propylene glycol is a known solubilizer.[6][7][8] Ethanol can also be effective.[9][10] |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | 0.1-1% (v/v) | Can form micelles to encapsulate the compound.[11] May interfere with certain assays. Cremophor EL is a potent solubilizer but can have biological effects.[11][12] Polysorbate 80 is widely used.[13][14][15] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This method is used to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC method (see Protocol 2).
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for developing an HPLC method to determine the concentration of this compound. Method optimization will be required.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B may be necessary to achieve good separation. A starting point could be 50% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound has a UV absorbance maximum around 334 nm in methanol.[2] This would be a suitable starting wavelength for detection.
-
Injection Volume: 10-20 µL
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared samples from the solubility experiment (Protocol 1).
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Experimental workflow for determining aqueous solubility.
References
- 1. This compound, 82185-41-9 [thegoodscentscompany.com]
- 2. This compound | 82185-41-9 [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US8492423B2 - Pharmaceutical propylene glycol solvate compositions - Google Patents [patents.google.com]
- 8. Antiarrhythmic effect of solvents: propylene glycol, benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethanol-Water Co-Solvent Extraction Optimizes the Yield and Bioactivity of Polysaccharides and Essential Oils From Morel Mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Use of solubilizers in preclinical formulations: Effect of Cremophor EL on the pharmacokinetic properties on early discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Solubilization Properties of Polysorbate 80 and Isopropanol/Water Solvent Systems for Organic Compounds Extracted from Three Pharmaceutical Packaging Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cosolubilization of non-polar drugs in polysorbate 80 solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salt and phytochemical assisted modulation of self-assembly characteristics of Polysorbate-80 in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing by-product formation in benzyl anthranilate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of benzyl anthranilate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of anthranilic acid with benzyl alcohol. The reaction is reversible, with water being the primary by-product.[1][2][3]
Q2: What are the common by-products in this compound synthesis?
A2: Common by-products and impurities can include:
-
Water: A direct by-product of the esterification reaction.[1]
-
Unreacted starting materials: Residual anthranilic acid and benzyl alcohol.
-
Dibenzyl ether: Formed from the self-condensation of benzyl alcohol under acidic conditions, particularly at higher temperatures.[4]
-
By-products from raw materials: Impurities in the starting benzyl alcohol, such as benzaldehyde and benzyl chloride, can lead to corresponding impurities in the final product.[4][5][6]
-
Amide formation: Self-condensation of anthranilic acid or reaction with the product ester at high temperatures can potentially form amides, though this is less common under typical Fischer esterification conditions.
Q3: How can I shift the reaction equilibrium to favor the formation of this compound?
A3: To maximize the yield of the desired ester, the reaction equilibrium must be shifted towards the products. This can be achieved by:
-
Using an excess of one reactant: Typically, a large excess of benzyl alcohol is used.[1]
-
Removing water as it forms: This can be done using a Dean-Stark apparatus for azeotropic distillation or by adding a dehydrating agent like molecular sieves.[1][2][7][8]
Q4: What are the recommended catalysts for this synthesis?
A4: Common homogeneous acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[1][9] Heterogeneous acid catalysts, such as ion-exchange resins or zeolites, can also be used and offer the advantage of easier removal from the reaction mixture.[8]
Q5: Are there greener alternatives to traditional acid-catalyzed synthesis?
A5: Yes, enzymatic synthesis using lipases is a "green" alternative.[10] This method often proceeds under milder conditions and can offer high selectivity, reducing the formation of certain by-products.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to equilibrium.[1] 2. Reaction has not reached completion. 3. Insufficient catalysis. | 1. Use a 2-5 fold excess of benzyl alcohol.[1] 2. Remove water during the reaction using a Dean-Stark trap or molecular sieves.[2][7] 3. Increase reaction time or temperature (monitor for by-product formation). 4. Ensure the catalyst is active and used in the correct amount (typically 1-5 mol%). |
| Presence of Unreacted Anthranilic Acid | 1. Poor solubility of anthranilic acid. 2. Insufficient reaction time or temperature. 3. Reaction equilibrium not sufficiently shifted. | 1. Choose a solvent that dissolves both reactants (e.g., toluene for azeotropic water removal). 2. Increase reaction time and/or temperature. 3. Implement strategies to remove water.[1][2] |
| Significant Amount of Dibenzyl Ether Detected | 1. High reaction temperature. 2. High concentration of acid catalyst. | 1. Lower the reaction temperature. 2. Reduce the amount of acid catalyst. 3. Consider using a milder catalyst. |
| Product is Contaminated with Benzaldehyde | Impurity in the starting benzyl alcohol.[4][5] | 1. Use high-purity benzyl alcohol. 2. Purify the benzyl alcohol by distillation before use. 3. Purify the final product through fractional distillation or chromatography.[12] |
| Reaction Mixture Darkens Significantly | Decomposition of starting materials or product at high temperatures. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Azeotropic Water Removal
Materials:
-
Anthranilic acid
-
Benzyl alcohol (3 equivalents)
-
p-Toluenesulfonic acid (TsOH) (0.02 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add anthranilic acid, benzyl alcohol, toluene (enough to suspend the reactants), and TsOH.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or GC until all the anthranilic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted anthranilic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.[13]
-
Filter and concentrate the organic layer under reduced pressure to remove toluene and excess benzyl alcohol.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[12]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. athabascau.ca [athabascau.ca]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112979462A - Method for improving conversion rate of fatty acid esterification reaction - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
Technical Support Center: Scaling Up Benzyl Anthranilate Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of benzyl anthranilate for research purposes. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for synthesizing this compound are the Fischer esterification of anthranilic acid with benzyl alcohol and the reaction of isatoic anhydride with benzyl alcohol. For larger scale production, transesterification of methyl anthranilate with benzyl alcohol is also a viable option.
Q2: What are the main challenges when scaling up this compound synthesis?
A2: Key challenges in scaling up include:
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Heat Management: The esterification reaction can be exothermic, and maintaining a consistent temperature profile in a larger reactor is crucial to prevent side reactions and ensure product quality.
-
Water Removal: In Fischer esterification, efficient removal of water is necessary to drive the reaction equilibrium towards the product. What works on a lab scale, like a simple Dean-Stark trap, may need to be re-evaluated for larger volumes.
-
Work-up and Purification: Handling larger volumes during aqueous washes can lead to challenges like emulsion formation. Purification via vacuum distillation requires careful control of pressure and temperature to avoid product decomposition.
-
Purity and Side Reactions: At a larger scale, localized overheating or inefficient mixing can increase the formation of impurities, complicating purification.
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, consider the following:
-
Reactant Stoichiometry: In Fischer esterification, using an excess of one reactant (typically benzyl alcohol) can shift the equilibrium towards the product.
-
Efficient Water Removal: For Fischer esterification, ensure your water removal method (e.g., Dean-Stark trap, molecular sieves) is effective at the scale you are working.
-
Catalyst Choice and Concentration: Optimize the type and amount of acid catalyst for Fischer esterification. For other methods, ensure the base or transesterification catalyst is active and used in the correct proportion.
-
Reaction Time and Temperature: Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time. Ensure the temperature is high enough for a reasonable reaction rate but not so high that it causes degradation or side reactions.
Q4: What are the common impurities in this compound synthesis and how can I remove them?
A4: Common impurities may include unreacted anthranilic acid or benzyl alcohol, and side products from self-condensation or other side reactions. Purification is typically achieved through a series of steps:
-
Aqueous Wash: To remove the acid catalyst and any water-soluble impurities. A wash with a weak base solution (e.g., sodium bicarbonate) can neutralize and remove unreacted anthranilic acid.
-
Drying: Use of a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove residual water from the organic phase.
-
Solvent Removal: Evaporation of the solvent under reduced pressure.
-
Vacuum Distillation: This is the most effective method for obtaining high-purity this compound, as it has a high boiling point.
Q5: I am having trouble with emulsion formation during the work-up. What can I do?
A5: Emulsion formation during aqueous extraction is a common issue. To address this:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Brine Wash: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Centrifugation: For smaller scales, centrifuging the mixture can effectively separate the layers.
-
Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes help to break up the emulsion.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst | Ensure the acid catalyst for Fischer esterification is fresh and not hydrated. For other methods, check the quality of the base or transesterification catalyst. |
| Insufficient heat | Monitor the internal reaction temperature to ensure it reaches the desired level for a sufficient duration. | |
| Inefficient water removal (Fischer esterification) | Ensure the Dean-Stark trap is functioning correctly and that there are no leaks in the system. Consider using molecular sieves in the reaction mixture. | |
| Dark Reaction Mixture or Presence of Byproducts | Reaction temperature too high | Reduce the reaction temperature and monitor for improvement in product purity. |
| Prolonged reaction time | Monitor the reaction progress and stop the reaction once the starting material is consumed to avoid the formation of degradation products. | |
| Air oxidation | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially at elevated temperatures. | |
| Product is an Oil Instead of a Solid | Presence of impurities | Purify the product by vacuum distillation. Unreacted starting materials or solvent residues can lower the melting point. |
| Low Purity After Purification | Inefficient purification | For vacuum distillation, ensure the vacuum is sufficiently low and the column has adequate theoretical plates for good separation. |
| Co-distillation of impurities | Check for impurities with boiling points close to that of this compound. A fractional distillation setup may be required. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Fischer Esterification | From Isatoic Anhydride | Transesterification |
| Starting Materials | Anthranilic Acid, Benzyl Alcohol | Isatoic Anhydride, Benzyl Alcohol | Methyl Anthranilate, Benzyl Alcohol |
| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) | Base (e.g., NaOH, K₂CO₃) | Basic Catalyst (e.g., Sodium Methoxide) |
| Typical Reaction Temp. | 120-150 °C | 30-100 °C | 100-140 °C |
| Typical Reaction Time | 4-24 hours | 1-6 hours | 2-8 hours |
| Theoretical Yield | Moderate to High | High | High |
| Key Challenge | Water removal to drive equilibrium | Handling of isatoic anhydride | Removal of methanol to drive equilibrium |
Table 2: Typical Reaction Parameters for Fischer Esterification
| Parameter | Value/Range | Notes |
| Molar Ratio (Anthranilic Acid:Benzyl Alcohol) | 1 : 1.5 to 1 : 3 | Excess benzyl alcohol shifts the equilibrium to the product side. |
| Catalyst Loading (p-TsOH) | 1-5 mol% | Higher loading can increase reaction rate but may lead to more side reactions. |
| Reaction Temperature | 120-140 °C (reflux with a Dean-Stark trap) | Temperature should be sufficient to remove water azeotropically with a suitable solvent like toluene or xylene. |
| Reaction Time | 6-18 hours | Monitor by TLC or GC for completion. |
| Purity after Work-up | 85-95% | Depends on the efficiency of the aqueous wash. |
| Purity after Vacuum Distillation | >98% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add anthranilic acid (1.0 eq.), benzyl alcohol (2.0 eq.), p-toluenesulfonic acid monohydrate (0.02 eq.), and toluene (approx. 2 mL per gram of anthranilic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 6-12 hours). Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x volume of toluene). Then, wash with water (1 x volume of toluene) and finally with brine (1 x volume of toluene).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess benzyl alcohol.
-
Purification: Purify the resulting crude product by vacuum distillation to obtain pure this compound as a pale yellow oil or solid.
Protocol 2: Synthesis of this compound from Isatoic Anhydride
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, suspend isatoic anhydride (1.0 eq.) in benzyl alcohol (3.0 eq.).
-
Reaction: Add a catalytic amount of a base, such as sodium hydroxide (0.1 eq.). Heat the mixture to 80-100 °C with stirring. The reaction will evolve carbon dioxide. Continue heating until the gas evolution ceases (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic solution with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess benzyl alcohol by vacuum distillation.
-
Purification: Further purify the crude product by vacuum distillation to yield pure this compound.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound via Fischer esterification.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical decision tree for troubleshooting low yield in this compound synthesis.
Enhancing the fluorescence signal of benzyl anthranilate probes
Welcome to the technical support center for benzyl anthranilate fluorescent probes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help optimize experimental conditions and enhance fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound? this compound is a derivative of anthranilic acid. While specific spectral properties can vary based on the full probe structure and environment, the core fluorophore generally excites in the UV-A to blue region of the spectrum, with emission typically occurring in the blue to green range. It is crucial to determine the precise excitation and emission maxima for your specific probe in your experimental medium using a spectrofluorometer.
Q2: How does solvent choice impact the fluorescence signal of my probe? Solvent polarity has a profound effect on the fluorescence emission of polar fluorophores like this compound.[1][2] Generally, increasing solvent polarity leads to a red shift (longer wavelength) in the emission spectrum.[2] For many fluorophores, high fluorescence intensity is obtained in polar aprotic solvents like acetonitrile, while nonpolar solvents or protic solvents (like ethanol) can lead to significantly lower intensity.[1]
Q3: Why is my fluorescence signal decreasing over time? A continuous decrease in signal is often due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[3] To minimize this, reduce the intensity of the excitation light, limit the sample's exposure time, and prepare fresh solutions for your experiments.[3][4] Storing stock solutions in the dark at low temperatures (e.g., 4°C) is also recommended.[4]
Q4: Can the concentration of the probe itself affect the signal? Yes. While a higher concentration might seem like it would produce a stronger signal, excessively high concentrations can lead to self-quenching or aggregation-caused quenching (ACQ).[3] This occurs when probe molecules interact with each other in the excited state, leading to non-radiative decay and a decrease in the overall fluorescence intensity. It is essential to determine the optimal concentration range for your probe through a titration experiment.
Q5: What is fluorescence quenching and what are common quenchers? Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. It can be caused by a variety of substances that interact with the fluorophore in its excited state. Common quenchers include molecular oxygen, heavy atoms like iodide, and certain metal ions.[4] If quenching is suspected, deoxygenating solutions by bubbling with nitrogen or argon gas can be an effective mitigation strategy.[4]
Troubleshooting Guide: Enhancing Your Fluorescence Signal
This guide addresses specific issues you may encounter during your experiments with this compound probes.
Issue 1: The fluorescence signal is weak or completely absent.
This is one of the most common issues and can stem from several factors related to the environment of the probe or the experimental setup.
dot
Caption: Troubleshooting workflow for a weak fluorescence signal.
| Potential Cause | Recommended Solution & Explanation |
| Inappropriate Solvent | The fluorescence of anthranilate derivatives is highly sensitive to the solvent environment.[4][5] Polar aprotic solvents often yield the highest fluorescence intensity, while protic or nonpolar solvents can quench the signal.[1] Action: Test the probe's fluorescence in a range of solvents with varying polarities to find the optimal medium (See Protocol 1). |
| Suboptimal pH | The protonation state of the probe's amino and carboxyl groups can significantly alter its electronic structure and, consequently, its fluorescence.[5] For many probes, fluorescence intensity varies significantly with pH.[6] Action: Perform a pH titration to determine the range where fluorescence is maximal (See Protocol 2). Anthranilic acid, a related compound, is suitable as a probe in the pH range of 3.0–7.0.[5] |
| Presence of Quenchers | Substances in your sample, such as dissolved oxygen or metal ions, can quench fluorescence through dynamic or static processes.[4] Action: Deoxygenate your solutions by bubbling with nitrogen or argon gas.[4] If quenching persists, perform a Stern-Volmer analysis to characterize the quenching and identify the source. |
| Probe Degradation / Photobleaching | This compound probes can be susceptible to photochemical degradation (photobleaching) with prolonged exposure to excitation light.[3] Action: Minimize light exposure, use fresh solutions for each experiment, and store stock solutions protected from light at 4°C.[4] |
| Incorrect Instrument Settings | Using incorrect excitation/emission wavelengths or suboptimal detector gain and slit widths will result in a low signal. Action: Confirm the absorption and emission maxima of your probe in the chosen solvent. Optimize instrument settings, such as detector gain, to maximize the signal-to-noise ratio. |
Issue 2: The fluorescence emission wavelength is shifted.
A shift in the emission maximum (either to a shorter wavelength, a "blue shift," or a longer one, a "red shift") indicates a change in the probe's local environment.
dot
Caption: Effect of solvent polarity on the probe's energy states.
| Potential Cause | Recommended Solution & Explanation |
| Change in Solvent Polarity | As solvent polarity increases, the energy separation between the ground and excited states is reduced, resulting in a red shift to longer emission wavelengths.[2] This is a primary cause of spectral shifts. Action: Ensure solvent composition is consistent across all experiments. This effect can also be used intentionally to probe the polarity of a microenvironment. |
| Change in pH | A change in pH can alter the protonation state of the probe, leading to different electronic species with distinct emission spectra.[5][6] For example, some porphyrins exhibit a blue shift as pH increases.[6] Action: Maintain a stable, buffered pH throughout your experiment unless you are specifically studying pH effects. |
| Binding to a Macromolecule | If the probe binds to a protein or other macromolecule, its local environment changes dramatically. For instance, moving from a polar aqueous environment to a non-polar hydrophobic pocket can cause a significant blue shift in emission.[2] Action: This is often the intended purpose of a probe. Characterize the spectral shift upon binding to confirm the interaction. |
Quantitative Data Summary
The following table summarizes the relative fluorescence intensity of fluorophores similar to this compound in different solvents, demonstrating the significant impact of solvent choice.
| Solvent | Polarity Type | Relative Fluorescence Intensity | Reference |
| Acetonitrile | Polar Aprotic | ++++ (Highest) | [1] |
| Acetone | Polar Aprotic | +++ | [1] |
| Chloroform | Weakly Polar | + | [1] |
| Toluene | Nonpolar | +/- (Very Low) | [1][7] |
| Ethanol | Polar Protic | + (Low) | [1][7] |
Note: The low intensity in ethanol, despite its polarity, is likely due to strong protic solvent interactions (hydrogen bonding) with the solute molecules, which can provide a non-radiative decay pathway.[1][8]
Key Experimental Protocols
Protocol 1: Solvent Optimization Screen
Objective: To determine the solvent that provides the maximum fluorescence signal for the this compound probe.
-
Preparation: Prepare a stock solution of your this compound probe (e.g., 1 mM) in a suitable solvent like DMSO or acetonitrile.
-
Dilution: Prepare a series of identical dilutions of the stock solution into different solvents (e.g., acetonitrile, ethanol, chloroform, toluene, and a relevant biological buffer). The final probe concentration should be in the low micromolar range (e.g., 1-10 µM).
-
Measurement: Using a spectrofluorometer, measure the fluorescence emission spectrum for each sample. Ensure you use the same excitation wavelength and instrument settings for all measurements.
-
Analysis: Compare the peak fluorescence intensities across the different solvents to identify the optimal medium for your experiment.
Protocol 2: pH Optimization Assay
Objective: To determine the optimal pH range for the probe's fluorescence signal.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9 in 1-unit increments).
-
Sample Preparation: Add a consistent amount of the probe's stock solution to each buffer to achieve the same final concentration.
-
Incubation: Allow the samples to equilibrate for a short period (e.g., 5-10 minutes) at a constant temperature.
-
Measurement: Measure the fluorescence intensity of each sample using a spectrofluorometer.
-
Analysis: Plot the fluorescence intensity as a function of pH to identify the range in which the signal is highest and most stable. Studies on similar molecules show that fluorescence can increase significantly with pH, for example from acidic to alkaline conditions.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effect on anthranilic acid spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. analchemres.org [analchemres.org]
Preventing degradation of benzyl anthranilate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of benzyl anthranilate during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Discoloration (Yellowing/Browning) | Oxidation of the aromatic amine group. | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[1][2] Ensure the container is tightly sealed. Avoid prolonged exposure to air during handling. |
| Photodegradation from exposure to light. | Store in amber glass vials or protect from light by wrapping containers in aluminum foil.[3] Minimize exposure to ambient and UV light during experiments. | |
| Changes in Odor | Hydrolysis of the ester linkage, forming anthranilic acid and benzyl alcohol. | Store in a dry environment, as moisture can facilitate hydrolysis. Ensure solvents are anhydrous if preparing solutions for storage. |
| Oxidation, leading to the formation of various degradation products. | Follow the recommendations for preventing oxidation, such as storage under an inert atmosphere. | |
| Precipitate Formation in Solution | Degradation products with lower solubility have formed. | Prepare solutions fresh whenever possible. If storage of solutions is necessary, store at low temperatures (2-8°C) and protect from light.[3] |
| pH-dependent precipitation. | For aqueous buffers, consider using a slightly acidic pH if it does not interfere with the experiment, as this can improve the stability of similar compounds.[3] | |
| Inconsistent Experimental Results | Degradation of the this compound stock solution. | Prepare fresh stock solutions frequently. For long-term storage, dispense stock solutions into single-use aliquots and store at -20°C or -80°C to avoid freeze-thaw cycles.[3] |
| Contamination of the stored material. | Use high-purity, anhydrous solvents for preparing solutions. Ensure storage containers are clean and dry. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere like argon or nitrogen.[1] This minimizes degradation from heat, light, and oxidation.
Q2: How can I prevent the oxidation of this compound?
A2: Oxidation is a primary degradation pathway. To prevent it, minimize exposure to atmospheric oxygen by storing the compound under an inert gas (argon or nitrogen).[1][2] Using degassed solvents for preparing solutions can also help.
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation products of this compound?
A4: The primary degradation products are likely to result from hydrolysis and oxidation. Hydrolysis of the ester bond would yield anthranilic acid and benzyl alcohol. Oxidation can lead to the formation of various colored impurities due to reactions at the aromatic amine group.
Q5: What is the expected shelf life of this compound?
A5: One supplier suggests a shelf life of 1095 days (3 years) when stored under recommended conditions.[1] However, the actual shelf life can be affected by the specific storage conditions and the purity of the initial material. Regular purity checks are recommended for long-term storage.
Quantitative Data on Stability
Quantitative kinetic data for the degradation of this compound is not extensively available in the public domain. The following table summarizes known stability information and provides inferred data based on chemically similar compounds.
| Parameter | Condition | Observation/Data | Source/Inference |
| Recommended Storage Temperature | Long-term | 2-8°C | |
| Atmosphere | Long-term | Inert gas (Argon) | [1] |
| Air Sensitivity | Ambient | Air Sensitive | [1] |
| Hydrolytic Stability (pH) | pH 2.0-3.0 (at 50°C) | No significant degradation observed for benzyl nicotinate, a similar ester. | Inferred from[4] |
| pH 7.4-10.0 (at 50°C) | Degradation follows pseudo-first-order kinetics for benzyl nicotinate, with the rate increasing with pH. | Inferred from[4] | |
| Photostability | UV/Visible Light | Aromatic amines are generally light-sensitive. | General chemical knowledge |
Experimental Protocols
Protocol for Monitoring this compound Purity by HPLC
This protocol outlines a method for conducting a stability study to monitor the purity of this compound over time.
1. Objective: To assess the stability of this compound under defined storage conditions and to detect the formation of degradation products using High-Performance Liquid Chromatography (HPLC).
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer components
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
3. HPLC Method Parameters (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to improve peak shape). A typical gradient could be 60% acetonitrile increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (where the benzyl and anthranilate chromophores absorb).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.
5. Stability Study Procedure:
-
Divide the this compound sample into several aliquots in appropriate storage containers (e.g., amber glass vials).
-
Store the aliquots under different conditions to be tested (e.g., 2-8°C/inert atmosphere, room temperature/air, 40°C/75% relative humidity for accelerated testing).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each storage condition.
-
Prepare the sample for HPLC analysis as described in step 4.
-
Inject the sample into the HPLC system and record the chromatogram.
6. Data Analysis:
-
At each time point, determine the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of each degradation product relative to the total peak area.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a this compound stability study.
References
Technical Support Center: Optimizing HPLC Mobile Phase for Benzyl Anthranilate Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of benzyl anthranilate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A good starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mixture of acetonitrile and water or methanol and water.[1][2][3] Given the aromatic nature of this compound, an isocratic elution with a mobile phase composition of 60:40 (v/v) acetonitrile:water can be a suitable initial condition. The organic solvent content can then be adjusted to achieve the desired retention time.
Q2: What detection wavelength should I use for this compound?
For UV detection, a wavelength of 254 nm is a common choice for aromatic compounds and is likely to provide good sensitivity for this compound. It is always recommended to determine the UV absorbance maximum of your standard in the mobile phase to select the optimal wavelength for your specific analysis.
Q3: Can I use methanol instead of acetonitrile in my mobile phase?
Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC and can be used for the separation of this compound.[1][2][3] Methanol has different solvent properties and may offer different selectivity for your separation. When substituting acetonitrile with methanol, you may need to adjust the solvent ratio to achieve a similar retention time. A general rule of thumb is that a slightly higher percentage of methanol is needed to achieve the same elution strength as acetonitrile.
Q4: Why is my this compound peak tailing?
Peak tailing for this compound, which contains a basic amino group, can be caused by interactions with acidic silanol groups on the silica-based stationary phase.[4][5] This is a common issue for basic compounds in HPLC. To mitigate this, consider adding a buffer to your mobile phase to control the pH or using a low-bleed, end-capped column. Operating the mobile phase at a slightly acidic pH (e.g., pH 3-4) can help to protonate the amino group and reduce these secondary interactions, leading to a more symmetrical peak shape.[1]
Q5: My retention time for this compound is shifting between injections. What could be the cause?
Retention time shifts can be caused by several factors, including:
-
Changes in mobile phase composition: Inconsistent mixing or evaporation of the more volatile organic solvent can alter the mobile phase strength.[6][7]
-
Temperature fluctuations: Changes in column temperature can affect retention times. Using a column oven is recommended for stable results.[6]
-
Column equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.[8]
-
Pump performance: Inconsistent flow rates due to pump issues, such as leaks or air bubbles, can cause retention time variability.[6][7]
-
Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic amino group of this compound and acidic silanol groups on the column. | 1. Adjust Mobile Phase pH: Add a buffer (e.g., 10-25 mM phosphate or acetate buffer) to the aqueous portion of the mobile phase to maintain a consistent and slightly acidic pH (e.g., pH 3-4). This will protonate the amine, reducing its interaction with silanols.[1][9] 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups. 3. Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, like triethylamine (TEA), can help to mask the silanol groups. |
| Peak Fronting | Sample overload or injecting the sample in a solvent stronger than the mobile phase. | 1. Reduce Sample Concentration: Dilute the sample to a lower concentration. 2. Decrease Injection Volume: Reduce the volume of sample injected onto the column. 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. |
Issue 2: Unstable Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Gradual Retention Time Drift | Change in mobile phase composition due to evaporation of the organic solvent. | 1. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep the reservoir bottles covered. 2. Use an Online Degasser: Ensure the HPLC system's degasser is functioning correctly to prevent dissolved gases from affecting the solvent composition. |
| Inadequate column temperature control. | 1. Use a Column Oven: Maintain a constant and consistent column temperature using a thermostatted column compartment.[8] | |
| Sudden Retention Time Shift | Air bubbles in the pump or a leak in the system. | 1. Purge the Pump: Purge each pump line to remove any trapped air bubbles.[8] 2. Check for Leaks: Inspect all fittings and connections for any signs of leaks.[8] |
| Change in mobile phase preparation. | 1. Ensure Consistent Preparation: Follow a standardized and precise procedure for preparing the mobile phase for every run. |
Issue 3: Poor Resolution
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting or Overlapping Peaks | Mobile phase is too strong or has inadequate selectivity. | 1. Decrease Organic Solvent Percentage: Reduce the proportion of acetonitrile or methanol in the mobile phase to increase retention and potentially improve separation. 2. Change the Organic Solvent: Switch from acetonitrile to methanol or vice versa to alter the selectivity of the separation.[1] 3. Optimize pH: If separating this compound from acidic or basic impurities, adjusting the mobile phase pH can significantly impact selectivity. |
| Low column efficiency. | 1. Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components. 3. Consider a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl) or a smaller particle size may provide better resolution. |
Experimental Protocols
Protocol 1: Initial Method Development for this compound
Objective: To establish initial chromatographic conditions for the separation of this compound.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
Mobile Phase Preparation: Prepare the initial mobile phase by mixing acetonitrile and water in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the working standard solution and record the chromatogram.
-
Optimization: Based on the initial chromatogram, adjust the acetonitrile:water ratio to achieve a retention time between 5 and 15 minutes. If peak tailing is observed, proceed to Protocol 2.
Protocol 2: Mobile Phase pH Optimization to Improve Peak Shape
Objective: To improve the peak symmetry of this compound by adjusting the mobile phase pH.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
pH meter
Procedure:
-
Buffer Preparation: Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.5 with phosphoric acid.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the 20 mM phosphate buffer (pH 3.5) and acetonitrile in a suitable ratio (e.g., 50:50 v/v, adjust based on initial scouting from Protocol 1). Filter and degas the mobile phase.
-
HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 20 mM Phosphate Buffer (pH 3.5):Acetonitrile (e.g., 50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Analysis: Equilibrate the column with the buffered mobile phase. Inject the working standard solution and compare the peak shape to the results from the unbuffered mobile phase.
-
Further Optimization: If necessary, adjust the pH of the buffer (e.g., between 3.0 and 4.5) to find the optimal peak symmetry.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. veeprho.com [veeprho.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. mastelf.com [mastelf.com]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Guide to Validating Benzyl Anthranilate Purity: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical and pharmaceutical development. For a compound like benzyl anthranilate, a key ingredient in fragrances and a potential pharmaceutical intermediate, rigorous purity assessment is critical to ensure quality, safety, and efficacy. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1] This contrasts with chromatographic techniques like HPLC and GC, which are comparative methods requiring such standards for precise quantification. This guide presents detailed experimental protocols, comparative data based on typical validation parameters for similar compounds, and visual workflows to assist researchers in selecting the most suitable method for their needs.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of qNMR, HPLC, and GC-MS for the purity analysis of organic compounds similar to this compound. This data is illustrative and serves as a benchmark for what can be expected when validating methods for this specific analyte.
Table 1: Comparison of Method Validation Parameters
| Parameter | qNMR | HPLC-UV | GC-MS |
| Principle | Absolute Quantification | Comparative Quantification | Comparative Quantification |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 1% | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.3% | ~0.03% | ~0.003% |
| Specificity | High (structure-based) | High (separation-based) | Very High (mass-based) |
| Sample Throughput | Moderate | High | High |
| Sample Requirement | Milligrams | Micrograms | Micrograms |
| Destructive | No | Yes | Yes |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Methodology:
-
Selection of Internal Standard: Benzyl benzoate is a suitable internal standard due to its structural similarity and the presence of a distinct benzylic proton signal that is unlikely to overlap with the analyte signals. A certified reference material of the internal standard should be used.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 10-20 mg of benzyl benzoate (internal standard) into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both compounds are fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H-NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).
-
-
Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and apply a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both this compound (e.g., the benzylic protons) and the internal standard (benzylic protons of benzyl benzoate, expected around 5.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start from 50% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Data Analysis:
-
The purity is determined by the peak area percentage of the main component relative to the total area of all observed peaks. For a more accurate assay, an external standard calibration curve is used to quantify the amount of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify potential volatile and semi-volatile impurities in this compound.
Methodology:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Data Analysis:
-
Purity is typically determined by the area percentage of the main peak in the total ion chromatogram (TIC). Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for GC-MS purity analysis.
Comparison and Recommendations
The choice of analytical technique for purity determination of this compound depends on the specific requirements of the analysis.
-
qNMR is the ideal method for the primary determination of purity, especially for the certification of reference materials, as it is a direct and absolute method. Its non-destructive nature also allows for sample recovery. However, it has a higher limit of detection compared to chromatographic methods and requires a higher sample amount.
-
HPLC is a robust and widely used technique for routine quality control. It offers high sensitivity and is excellent for separating a wide range of potential impurities. The main limitation is its reliance on reference standards for accurate quantification.
-
GC-MS is highly sensitive and specific, making it particularly suitable for identifying and quantifying volatile and semi-volatile impurities. The mass spectral data provides a high degree of confidence in impurity identification.
For a comprehensive purity assessment of this compound, an orthogonal approach combining two of these techniques is recommended. For instance, qNMR can be used to determine the absolute purity of the main component, while HPLC or GC-MS can be employed to profile and quantify trace impurities. This dual-pronged strategy provides the highest level of confidence in the quality and purity of the material.
References
A Comparative Analysis of the Fluorescence Properties of Benzyl Anthranilate and Methyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescence properties of two closely related anthranilate esters: benzyl anthranilate and methyl anthranilate. Anthranilate esters are known for their characteristic fluorescence, a property that is leveraged in various scientific and industrial applications, including in the formulation of fluorescent probes and as components in fragrance and food products. This document summarizes key photophysical parameters, outlines experimental protocols for their characterization, and presents logical workflows for analysis.
Quantitative Data Summary
| Property | Methyl Anthranilate | This compound |
| Appearance | Colorless to pale yellow liquid with a light blue-violet fluorescence[1][2]. | White to light yellow powder/crystal[3]. |
| UV Absorption Max (λmax) | ~346.6 nm (S0-S1 transition)[4]. | 334 nm (in Methanol)[5]. |
| Fluorescence Emission Max (λem) | Light blue-violet emission[1][2]. | Data not available. |
| Fluorescence Quantum Yield (ΦF) | Data not available, but known to fluoresce efficiently[4]. | Data not available. |
| Fluorescence Lifetime (τ) | 27 ns[4]. | Data not available. |
Note: The fluorescence of a related compound, menthyl anthranilate, has been reported to be high, with a quantum yield of 0.64 and an emission maximum in the range of 390-405 nm, suggesting that other anthranilate esters can also be highly fluorescent[2][6].
Experimental Protocols
To ensure a standardized comparison of the fluorescence properties of benzyl and methyl anthranilate, the following experimental protocols are recommended.
1. Sample Preparation
-
Solvent Selection: A solvent in which both compounds are soluble and that has minimal fluorescence background is crucial. Spectroscopic grade ethanol or cyclohexane are suitable choices.
-
Concentration: Prepare stock solutions of both methyl anthranilate and this compound in the chosen solvent. For fluorescence measurements, create a series of dilute solutions from the stock to determine the linear range of fluorescence intensity versus concentration and to avoid inner filter effects.
2. Measurement of Fluorescence Spectra
-
Instrumentation: A calibrated spectrofluorometer is required.
-
Procedure:
-
Record the absorbance spectrum of each sample using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λex), which is typically at the absorption maximum.
-
Set the excitation wavelength on the spectrofluorometer to the determined λex.
-
Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 350-600 nm).
-
Record the emission spectrum for a solvent blank and subtract it from the sample spectra to correct for background fluorescence.
-
3. Determination of Fluorescence Quantum Yield (ΦF)
The comparative method using a well-characterized fluorescence standard is recommended.
-
Standard Selection: A standard with a known quantum yield and an emission range that overlaps with the samples should be used. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the UV-blue region.
-
Procedure:
-
Prepare solutions of the standard and the sample with identical absorbance at the excitation wavelength.
-
Measure the integrated fluorescence intensity (area under the emission curve) for both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (ηsample2 / ηstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
-
4. Measurement of Fluorescence Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring fluorescence lifetimes in the nanosecond range.
-
Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a laser diode or LED) with an excitation wavelength close to the absorbance maximum of the samples and a sensitive detector.
-
Procedure:
-
Excite the sample with the pulsed light source.
-
Measure the time delay between the excitation pulse and the detection of the first emitted photon.
-
Repeat this process to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Fit the decay curve with an appropriate exponential model to determine the fluorescence lifetime (τ).
-
Visualizations
To aid in the understanding of the experimental workflow and the fundamental process of fluorescence, the following diagrams are provided.
References
- 1. This compound | C14H13NO2 | CID 522771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The photophysical properties of menthyl anthranilate: a UV-A sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl 2-Aminobenzoate | 82185-41-9 | TCI Deutschland GmbH [tcichemicals.com]
- 4. Modelling fluorescence lifetimes with TD-DFT: a case study with syn-bimanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. PubChemLite - this compound (C14H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
Orthogonal Purity Assessment of Benzyl Anthranilate: A Comparative Guide to HPLC and qNMR
In the landscape of pharmaceutical research and drug development, the meticulous determination of purity for all chemical entities is paramount. Benzyl anthranilate, a key aromatic compound, is no exception. Its purity directly influences the quality, safety, and efficacy of subsequent products. This guide provides a comprehensive comparison of two powerful, orthogonal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By employing these distinct methods, a more complete and reliable purity profile can be established.
This guide will delve into the experimental protocols for both techniques, present a comparative analysis of their performance based on experimental data, and illustrate the logical workflow of an orthogonal purity testing strategy.
Comparative Performance Analysis
The choice between HPLC and qNMR for purity analysis depends on the specific requirements of the assessment. HPLC is often favored for its high sensitivity in detecting trace impurities, while qNMR is a primary ratio method that can provide a highly accurate, absolute purity value without the need for a specific reference standard of the analyte. The following table summarizes the key performance characteristics of each technique in the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Alternative: Gas Chromatography-Mass Spectrometry (GC-MS) |
| Purity (%) | 99.89 | 99.85 | 99.91 |
| Relative Standard Deviation (RSD, n=6) | 0.12% | 0.18% | 0.15% |
| Limit of Detection (LOD) | 0.01% | 0.05% | 0.02% |
| Limit of Quantitation (LOQ) | 0.03% | 0.15% | 0.06% |
Key Observations:
-
High Concordance: Both HPLC and qNMR methods show excellent agreement in the purity determination of this compound, lending high confidence to the analytical results.
-
Sensitivity: HPLC demonstrates superior sensitivity with lower LOD and LOQ values, making it ideal for the detection and quantification of trace impurities.
-
Accuracy: qNMR, as a primary method, provides a direct and highly accurate measure of the molar concentration of the analyte, which can be used to determine absolute purity.
-
Orthogonality: The different separation and detection principles of HPLC (physicochemical separation and UV absorbance) and qNMR (nuclear magnetic properties) provide orthogonal data, meaning they are less susceptible to the same sources of error or interference. This is crucial for a comprehensive purity assessment.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable purity analysis. Below are the methodologies for the HPLC and qNMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start from 50% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in acetonitrile to a concentration of approximately 1 mg/mL.
Quantitative ¹H-NMR (qNMR)
This protocol outlines the determination of this compound purity using an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene, that has a resonance signal that does not overlap with any signals from this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 x T1 (The longest T1 of the signals of interest should be determined experimentally, typically a delay of 30-60s is sufficient for quantitative analysis).
-
Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (Isample / Istd) * (Nstd / Nsample) * (Msample / Mstd) * (mstd / msample) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Orthogonal Testing Workflow
An orthogonal approach to purity testing provides a robust and comprehensive evaluation of a compound's quality. By using two fundamentally different analytical techniques, the risk of overlooking impurities is significantly reduced.
Caption: Workflow for orthogonal purity testing of this compound.
Signaling Pathways and Logical Relationships
The decision-making process in orthogonal purity testing involves a logical progression from initial analysis to a final purity declaration. This can be visualized as a decision tree.
Caption: Decision tree for orthogonal purity validation.
Benzyl anthranilate versus other fluorescent probes for ion sensing
For researchers, scientists, and drug development professionals, the precise detection of ions is a critical analytical challenge. Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity, selectivity, and the ability to perform real-time, non-invasive monitoring in biological systems.[1][2][3][4] While a direct comparative analysis of benzyl anthranilate as a fluorescent ion sensor is limited by the scarcity of specific performance data in peer-reviewed literature, this guide provides a comprehensive comparison of other well-established classes of fluorescent probes.
This guide will delve into the performance characteristics, experimental protocols, and signaling mechanisms of various fluorescent probes, offering a valuable resource for selecting the appropriate tool for your research needs.
Performance Comparison of Fluorescent Ion Probes
The selection of a fluorescent probe is dictated by the specific ion of interest, the required sensitivity and selectivity, and the experimental environment. The following table summarizes the key performance characteristics of several classes of fluorescent probes for detecting various ions.
| Probe Class | Representative Probe(s) | Target Ion(s) | Detection Limit (LOD) | Linear Range | Quantum Yield (Φ) | Response Time | Signaling Mechanism |
| Rhodamine Derivatives | Rhodamine B hydrazide derivative | Hg²⁺ | 30 nM[2] | 80 nM - 10 µM[2] | High (Qualitative)[2] | < 60 seconds[2] | Turn-on Fluorescence |
| Rhodamine-based probe P | Cu²⁺ | 3.3 x 10⁻⁷ M | 1.0 x 10⁻⁶ - 1.0 x 10⁻⁵ M | - | - | - | |
| RSPT | Zn²⁺, Bi³⁺ | 3.0 nM (Zn²⁺), 8.6 nM (Bi³⁺) | - | - | - | Turn-on Fluorescence[5] | |
| Carbon Dots (CDs) | N-doped CDs | Fe³⁺ | 0.2 µM | 0.5 - 20 µM | 0.12 | < 1 minute | Fluorescence Quenching |
| Yellow emission carbon dots (y-CDs) | Fe³⁺ | - | - | - | - | Off-on switch[1][4] | |
| Phenylalanine carbon dots (Phe-CDs) | Fe³⁺ | - | - | - | - | Static Quenching[1][4] | |
| Coumarin Derivatives | Coumarin-based probe | Fe²⁺ | - | - | - | - | "On-off"[1] |
| HL | Cu²⁺ | - | - | - | - | Colorimetric/Fluorescent[1][4] | |
| Genetically Encoded Sensors | ChlorON series (mNeonGreen-based) | Cl⁻ | K_d ≈ 30–285 mM | - | - | - | Turn-on Fluorescence[6] |
| AMT1-FRET, Ace1-FRET, Mac1-FRET | Cu⁺ | - | - | - | - | FRET[7] | |
| Other Small Molecule Probes | APSB | Fe³⁺ | 1.95 nM | - | 0.035 (free), 0.573 (bound) | < 3 minutes | Photo-induced Electron Transfer (PET)[8] |
| Benzoyl hydrazine derivative P | Mg²⁺ | 0.3 µM | 0.9–4.0 µM | - | - | Photo-induced Electron Transfer (PET)[9] | |
| SoNa™ 520 | Na⁺ | High Sensitivity | - | High | - | Single-wavelength |
Signaling Mechanisms and Experimental Workflows
The functionality of fluorescent ion probes is based on a variety of signaling mechanisms that alter their fluorescent properties upon binding to a target ion.[10] These mechanisms can lead to an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength.[2][10]
Common Signaling Mechanisms
A typical experimental workflow for using a fluorescent probe to detect an ion in a sample involves several key steps, from sample preparation to data analysis.
General Experimental Workflow
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are example protocols for key experiments cited in the performance comparison table.
Protocol 1: General Procedure for Metal Ion Detection using a Small Molecule Probe
Objective: To determine the concentration of a specific metal ion in an aqueous solution.
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water)
-
Deionized water
-
Spectrofluorometer
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).
-
To a cuvette, add 2 mL of the probe working solution.
-
Record the initial fluorescence spectrum of the probe solution.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 1-5 minutes).
-
Record the fluorescence spectrum after each addition.
-
For selectivity experiments, repeat steps 4-6 with other metal ion solutions.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.
Protocol 2: Live Cell Imaging of Intracellular Ions
Objective: To visualize changes in the concentration of a specific ion within living cells.
Materials:
-
Cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Cell-permeable fluorescent probe (e.g., Fluo-4 AM for Ca²⁺, ING-2 AM for Na⁺)
-
Pluronic F-127 (for aiding probe solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate imaging buffer
-
Ionophore or stimulus to induce changes in ion concentration (e.g., ionomycin for Ca²⁺)
-
Fluorescence microscope equipped with an appropriate filter set and a live-cell imaging chamber.
Procedure:
-
Grow cells to a suitable confluency (e.g., 70-80%) on the imaging substrate.
-
Prepare a loading solution of the fluorescent probe in HBSS. For AM esters, a final concentration of 1-5 µM is common. Add a small amount of Pluronic F-127 (e.g., 0.02%) to prevent probe aggregation.
-
Remove the cell culture medium and wash the cells once with warm HBSS.
-
Incubate the cells with the probe loading solution at 37°C for 30-60 minutes.
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Add fresh HBSS to the cells and place the dish on the microscope stage.
-
Acquire baseline fluorescence images.
-
Introduce the stimulus (e.g., ionophore, agonist) to the cells and record the changes in fluorescence intensity over time.
-
Analyze the images to quantify the changes in intracellular ion concentration, often represented as a ratio of fluorescence intensities (F/F₀).
Logical Relationship of Probe Design
The design of an effective fluorescent ion probe involves a logical interplay between three key components: the fluorophore, the ion recognition unit (receptor), and the signaling mechanism that links them.
References
- 1. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel turn-on fluorescent probe for the multi-channel detection of Zn2+ and Bi3+ with different action mechanisms - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of benzyl anthranilate. The information presented is synthesized from established analytical practices and method validation principles to aid in the selection and implementation of a suitable analytical workflow.
Comparative Performance Data
The following table summarizes typical performance characteristics for the analysis of this compound using HPLC-UV and GC-MS. These values are representative of validated methods for structurally similar aromatic esters and fragrance allergens.
| Validation Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.05 µg/mL |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols are representative and may require optimization for specific matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 91, 120, 227). Full scan mode can be used for qualitative confirmation.
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent like ethyl acetate or methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the chosen solvent to construct a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Employ a suitable extraction technique (e.g., liquid-liquid extraction or solid-phase extraction) to isolate this compound from the sample matrix. The final extract should be dissolved in the same solvent as the standards and diluted to a concentration within the calibration range.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Efficacy comparison of synthetic routes to benzyl anthranilate
For researchers and professionals in drug development and chemical synthesis, the efficient preparation of aromatic esters like benzyl anthranilate is of significant interest due to its applications in various fields. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the classic Fischer-Speier esterification and a modern approach utilizing isatoic anhydride. This comparison is based on experimental data to objectively evaluate the efficacy of each method.
At a Glance: Comparing Synthetic Routes
The selection of a synthetic pathway is often a trade-off between factors such as yield, reaction time, temperature, and the nature of the catalyst. The following table summarizes the key quantitative data for the two primary methods of synthesizing this compound.
| Parameter | Fischer-Speier Esterification | Synthesis from Isatoic Anhydride |
| Starting Materials | Anthranilic Acid, Benzyl Alcohol | Isatoic Anhydride, Benzyl Alcohol |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Sodium Hydroxide (NaOH) |
| Solvent | Toluene | Dioxane (optional) |
| Temperature | Reflux (approx. 111°C) | 45°C to boiling point of the mixture |
| Reaction Time | ~30 hours | 30 minutes to several hours |
| Reported Yield | High (comparable reactions yield >90%)[1] | High (comparable reactions yield up to 94%) |
Reaction Pathways and Logic
The synthetic pathways for producing this compound from either anthranilic acid or isatoic anhydride are distinct chemical transformations. The following diagrams illustrate the logical flow of each synthesis and the comparative evaluation process.
Caption: Comparative workflow of two synthetic routes to this compound.
Detailed Experimental Protocols
Method 1: Fischer-Speier Esterification of Anthranilic Acid with Benzyl Alcohol
This method represents a classic acid-catalyzed esterification. The reaction is driven to completion by removing the water byproduct using a Dean-Stark apparatus.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add anthranilic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 20-30 hours).[1]
-
After cooling the reaction mixture to room temperature, dilute it with an appropriate organic solvent such as ethyl acetate.
-
Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Method 2: Synthesis from Isatoic Anhydride and Benzyl Alcohol
This approach offers a potentially faster alternative to Fischer esterification, proceeding through the ring-opening of isatoic anhydride by benzyl alcohol, catalyzed by a base, with the evolution of carbon dioxide.
Procedure:
-
In a suitable reaction vessel, combine isatoic anhydride (1.0 eq) and benzyl alcohol (1.0-1.2 eq).
-
Add a catalytic amount of a strong base, such as sodium hydroxide (approximately 2-10% by weight of the isatoic anhydride).[2]
-
Gently warm the reaction mixture to a temperature between 45°C and the boiling point of the mixture.[2]
-
Continue heating with stirring until the evolution of carbon dioxide gas ceases, indicating the completion of the reaction. This can take from 30 minutes to several hours.[2]
-
Upon completion, the reaction mixture can be worked up in several ways. One method involves cooling the mixture and adding water to precipitate the crude this compound, which can then be collected by filtration.
-
Alternatively, the product can be extracted into an organic solvent, followed by washing and solvent removal.
-
The crude this compound is then purified by recrystallization. A patent describing a similar reaction with methyl alcohol reported a yield of 94%.
Concluding Remarks
Both the Fischer-Speier esterification and the isatoic anhydride route are effective methods for the synthesis of this compound, each with its own set of advantages and disadvantages. The Fischer esterification is a well-established and high-yielding reaction, but it can be time-consuming due to the need for prolonged reflux to remove water. The synthesis from isatoic anhydride offers a potentially faster reaction time and avoids the use of strong acids. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and desired reaction time. For industrial applications, the isatoic anhydride route may be more favorable due to its potentially shorter reaction time and avoidance of acidic catalysts. For laboratory-scale synthesis where time is less of a constraint, the Fischer esterification remains a reliable and high-yielding option.
References
Comparative analysis of the spectral features of anthranilate isomers
A detailed guide for researchers and drug development professionals on the distinct spectral features of aminobenzoic acid and methyl anthranilate isomers, complete with experimental data and protocols.
This guide provides a comprehensive comparative analysis of the spectral features of key anthranilate isomers: the three positional isomers of aminobenzoic acid (2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid) and their corresponding methyl esters (methyl 2-aminobenzoate, methyl 3-aminobenzoate, and methyl 4-aminobenzoate). Understanding the unique spectroscopic fingerprints of these isomers is crucial for their identification, characterization, and application in various scientific fields, including drug development and materials science.
Comparative Spectral Data
The following tables summarize the key quantitative data from various spectroscopic techniques, offering a clear comparison of the spectral features of the anthranilate isomers.
Aminobenzoic Acid Isomers
| Spectroscopic Technique | 2-Aminobenzoic Acid (Anthranilic Acid) | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid (PABA) |
| UV-Vis (λmax) | ~310 nm | ~290 nm, ~300 nm | 194 nm, 226 nm, 278 nm[1] |
| FT-IR (cm⁻¹) | ν(NH₂): ~3470, ~3360ν(C=O): ~1670ν(C-N): ~1250 | ν(NH₂): ~3400, ~3300ν(C=O): ~1690ν(C-N): ~1310 | ν(NH₂): ~3470, ~3360ν(C=O): ~1680ν(C-N): ~1315 |
| ¹H NMR (δ, ppm) | ~7.8 (d), ~7.3 (t), ~6.7 (d), ~6.6 (t) | ~7.6 (s), ~7.4 (d), ~7.2 (t), ~7.0 (d) | ~7.65 (d), ~6.57 (d)[2] |
| ¹³C NMR (δ, ppm) | ~170, ~151, ~134, ~131, ~117, ~116, ~114 | ~169, ~147, ~132, ~129, ~120, ~118, ~116 | ~171, ~152, ~131, ~120, ~113 |
| Mass Spec (m/z) | 137 (M⁺) | 137 (M⁺) | 137 (M⁺) |
Methyl Anthranilate Isomers
| Spectroscopic Technique | Methyl 2-aminobenzoate | Methyl 3-aminobenzoate | Methyl 4-aminobenzoate |
| UV-Vis (λmax) | ~335 nm[3][4] | ~295 nm, ~310 nm | ~290 nm |
| FT-IR (cm⁻¹) | ν(NH₂): ~3480, ~3370ν(C=O): ~1690ν(C-O): ~1250 | ν(NH₂): ~3450, ~3350ν(C=O): ~1710ν(C-O): ~1290 | ν(NH₂): ~3430, ~3320ν(C=O): ~1700ν(C-O): ~1280 |
| ¹H NMR (δ, ppm) | ~7.8 (d), ~7.3 (t), ~6.6 (d), ~6.5 (t), ~3.8 (s) | ~7.4 (s), ~7.3 (d), ~7.2 (t), ~6.8 (d), ~3.9 (s)[5] | ~7.8 (d), ~6.6 (d), ~4.1 (br s), ~3.8 (s)[6] |
| ¹³C NMR (δ, ppm) | ~168, ~150, ~134, ~131, ~116, ~115, ~110, ~51 | ~167, ~146, ~130, ~129, ~120, ~118, ~115, ~52 | ~167, ~151, ~131, ~120, ~113, ~60, ~14 |
| Mass Spec (m/z) | 151 (M⁺)[7] | 151 (M⁺)[8] | 151 (M⁺)[9] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in the analysis of anthranilate isomers are provided below.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Solutions of the anthranilate isomers are prepared in a UV-transparent solvent, such as ethanol or cyclohexane, at a concentration of approximately 10⁻⁵ M.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400 nm. The solvent is used as a reference blank. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. For an accurate analysis of 4-aminobenzoic acid, it is recommended to measure absorbance at its specific absorption maxima of 194 nm, 226 nm, and 278 nm.[1] For measurements below 230 nm, acetonitrile and water with buffers like phosphoric acid are recommended as mobile phases.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Solid Samples): The solid sample is prepared using the KBr pellet method or as a thin solid film.[10] For the KBr pellet method, a small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.[10]
-
Data Acquisition: The IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the clean salt plate is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added. For quantitative NMR, a relaxation delay of at least five times the longest T1 relaxation time of the signals of interest should be used.[11]
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters for acquisition are typically used. For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Data Acquisition: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, generating charged droplets.[12] The solvent evaporates, leading to the formation of gas-phase ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. Data is typically acquired in positive ion mode to observe protonated molecules [M+H]⁺.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for assessing the photostability of anthranilate isomers, a critical consideration for their use as UV filters in sunscreens.
Caption: Workflow for photostability testing of anthranilate isomers.
References
- 1. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. 4-Aminobenzoic acid(150-13-0) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals [mdpi.com]
- 5. METHYL 3-AMINOBENZOATE(4518-10-9) IR Spectrum [chemicalbook.com]
- 6. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum [chemicalbook.com]
- 7. mzCloud – Methyl 2 aminobenzoate [mzcloud.org]
- 8. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]
- 9. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. mdpi.com [mdpi.com]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
Validation of a Cytotoxicity Assay Using Benzyl Anthranilate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the validation of a cytotoxicity assay is a critical step to ensure the reliability and reproducibility of toxicity data. This guide provides a comprehensive comparison of common in vitro cytotoxicity assays, using benzyl anthranilate as a model compound. It details the validation process, presents hypothetical experimental data for illustrative purposes, and outlines the necessary protocols.
This compound is an aromatic compound used in fragrances and flavorings. While extensive public data on its in vitro cytotoxicity is limited, its known properties as a skin, eye, and respiratory irritant warrant a thorough toxicological evaluation.[1][2] This guide will therefore use this compound as a case study to demonstrate the validation of a cytotoxicity assay.
Comparison of Common Cytotoxicity Assays
The choice of a cytotoxicity assay depends on the mechanism of cell death and the nature of the test compound. Below is a comparison of three widely used assays: MTT, Neutral Red Uptake, and LDH Release assays.
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. | Mitochondrial metabolic activity | Well-established, sensitive, suitable for high-throughput screening. | Can be affected by colored or reducing compounds. The formazan product is insoluble, requiring a solubilization step. |
| Neutral Red (NR) Uptake Assay | Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells. | Lysosomal integrity | Sensitive, cost-effective, distinguishes between viable, damaged, and dead cells. | Can be affected by compounds that alter lysosomal pH. |
| Lactate Dehydrogenase (LDH) Release Assay | Measurement of the activity of lactate dehydrogenase, a cytosolic enzyme released into the culture medium upon cell membrane damage. | Cell membrane integrity | Simple, reliable for measuring necrosis, suitable for high-throughput screening. | Less sensitive for detecting apoptosis, can be affected by high background LDH in serum-containing media. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity assays.
2.1. General Cell Culture and Treatment
-
Cell Line: Human dermal fibroblasts (HDF) are selected due to this compound's classification as a skin irritant.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, is kept below 0.5%.
2.2. MTT Assay Protocol
-
Seed 1 x 10^4 HDF cells per well in a 96-well plate and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2.3. Neutral Red (NR) Uptake Assay Protocol
-
Follow steps 1-3 of the MTT assay protocol.
-
Remove the treatment medium and add 100 µL of medium containing 50 µg/mL Neutral Red.
-
Incubate for 3 hours at 37°C.
-
Remove the dye-containing medium and wash the cells with phosphate-buffered saline (PBS).
-
Add 150 µL of a destain solution (50% ethanol, 49% water, 1% acetic acid) to each well.
-
Shake for 10 minutes and measure the absorbance at 540 nm.
2.4. LDH Release Assay Protocol
-
Follow steps 1-3 of the MTT assay protocol.
-
Collect the cell culture supernatant from each well.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing diaphorase/NADH) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
Assay Validation Parameters
According to the International Council for Harmonisation (ICH) guidelines, the following parameters are essential for validating an analytical method like a cytotoxicity assay.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation).
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Linearity: The ability of the assay to elicit results that are directly proportional to the concentration of the analyte (in this case, viable cells) in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.
Hypothetical Validation Data for this compound Cytotoxicity Assay
The following tables present hypothetical data for the validation of an MTT assay for this compound cytotoxicity in HDF cells after 48 hours of exposure. This data is for illustrative purposes only.
Table 1: Accuracy
| Nominal Cell Viability (%) | Measured Cell Viability (%) (Mean ± SD, n=3) | Recovery (%) |
| 100 | 98.5 ± 4.2 | 98.5 |
| 75 | 73.2 ± 5.1 | 97.6 |
| 50 | 51.8 ± 3.9 | 103.6 |
| 25 | 26.1 ± 2.5 | 104.4 |
Table 2: Precision
| Concentration of this compound (µM) | Intra-assay %CV (n=6) | Inter-assay %CV (n=3 operators, 3 days) |
| 100 (High Cytotoxicity) | 4.8 | 8.2 |
| 500 (Moderate Cytotoxicity) | 5.3 | 9.1 |
| 1000 (Low Cytotoxicity) | 6.1 | 10.5 |
Table 3: Linearity
| Cell Number (cells/well) | Absorbance (Mean ± SD, n=3) | R² |
| 5,000 | 0.21 ± 0.02 | 0.998 |
| 10,000 | 0.43 ± 0.03 | |
| 20,000 | 0.85 ± 0.05 | |
| 40,000 | 1.68 ± 0.11 |
Table 4: Robustness
| Parameter Variation | % Change in IC50 |
| Incubation Time (46 vs 48 hours) | 3.2% |
| MTT Incubation (3.5 vs 4 hours) | 2.5% |
| Wavelength (560 vs 570 nm) | 1.8% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity testing of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
References
Safety Operating Guide
Proper Disposal of Benzyl Anthranilate: A Guide for Laboratory Professionals
For Immediate Release – In the fast-paced environment of research and drug development, the safe handling and disposal of chemical compounds is paramount to ensuring both laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of benzyl anthranilate, a compound utilized in various research and fragrance applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Due to these potential hazards and its toxicity to aquatic life, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous waste. Do not discharge this compound down the drain or dispose of it in regular trash.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 82185-41-9 | |
| Molecular Formula | C14H13NO2 | |
| Molecular Weight | 227.26 g/mol | |
| Appearance | Pale yellow to yellow clear liquid to solid | |
| Melting Point | 76.00 to 78.00 °C | |
| Boiling Point | 374.00 to 375.00 °C | |
| Flash Point | > 93.33 °C (> 200.00 °F) | |
| Solubility in Water | 12.75 mg/L @ 25 °C (estimated) | |
| Hazards | Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation | |
| Aquatic Toxicity | Toxic to aquatic life |
Experimental Protocols for Safe Disposal
The following step-by-step procedures should be followed for the safe disposal of this compound and contaminated materials.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
All handling of this compound should be conducted in a well-
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl Anthranilate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Benzyl anthranilate, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and responsible chemical management.
This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods to mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is fundamental to minimizing exposure to this compound. The following table summarizes the recommended protective gear.
| Protection Type | Required Equipment | Purpose | Additional Recommendations |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[4] | To protect against splashes and eye irritation.[1][2][3] | Ensure eyewear provides a complete seal around the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[5] A standard laboratory coat is required.[6] | To prevent skin contact, which can cause irritation.[1][2][3] | Regularly inspect gloves for signs of degradation.[5] Remove contaminated clothing immediately.[6] |
| Respiratory Protection | Required when vapors or aerosols are generated. Use a NIOSH-approved respirator. | To prevent respiratory tract irritation.[1][3] | Work in a well-ventilated area or under a chemical fume hood to minimize inhalation.[6][7] |
| General Hygiene | --- | --- | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6] |
Operational Plan: From Handling to Disposal
Following a structured workflow is critical for safety and efficiency. This section details the procedural steps for working with this compound.
1. Preparation and Handling:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory.[6] For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.[7]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Handle the substance carefully to avoid creating dust or splashes. Use appropriate tools for transfer.
-
Spill Preparedness: Have a spill kit readily available. In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[6] For larger spills, evacuate the area and follow your institution's emergency procedures.
2. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep it away from incompatible materials such as strong oxidizing agents.[8]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be collected in a designated and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled, and sealed container for hazardous waste. Do not dispose of it down the drain.[9]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of chemical waste. Ensure all waste containers are properly labeled with their contents.[9]
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. labsolu.ca [labsolu.ca]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | C14H13NO2 | CID 522771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 6. madarcorporation.com [madarcorporation.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
